3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline
Description
BenchChem offers high-quality 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2/c1-11(2)7-14-12(15-8-11)9-4-3-5-10(13)6-9/h3-6H,7-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZWNGWYNHXPFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (CAS 220080-93-3): A Technical Guide to Synthesis, Cross-Coupling, and Biosensing Applications
Executive Summary
For researchers and drug development professionals, the strategic selection of building blocks is critical to optimizing synthetic workflows and developing advanced functional materials. 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (CAS: 220080-93-3) is a highly versatile, dual-functional organic intermediate [1]. Featuring both a nucleophilic primary amine and an electrophilic neopentyl glycol boronate ester, this compound serves as a cornerstone in palladium-catalyzed Suzuki-Miyaura cross-couplings for pharmaceutical biaryl synthesis, as well as a critical monomeric anchor in the development of stimuli-responsive boronate hydrogels for saccharide sensing [2].
This whitepaper provides an in-depth analysis of its structural advantages, validated synthetic protocols, and field-proven applications.
Physicochemical Properties & Structural Rationalization
To effectively utilize 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline, one must understand the thermodynamic and kinetic implications of its structure.
Quantitative Data Summary
| Property | Value / Description |
| CAS Number | 220080-93-3 |
| Molecular Formula | C₁₁H₁₆BNO₂ |
| Molecular Weight | 205.06 g/mol |
| Boronate Ring Type | 6-membered (Dioxaborinane / Neopentyl glycol ester) |
| Thermal Stability | Decomposes > 200°C (Suitable for high-temp reactions) [1] |
| IR Spectral Highlights | 3,436 cm⁻¹ (N–H stretch), 1,719 cm⁻¹ (B–O stretch) [1] |
The Causality of Ring Size: 6-Membered vs. 5-Membered Esters
A critical experimental choice in cross-coupling is selecting the appropriate boronic acid derivative. While free boronic acids are prone to trimerization (forming boroxines) and 5-membered pinacol esters (dioxaborolanes) are widely used, the 6-membered dioxaborinane ring of 220080-93-3 offers distinct advantages [1].
-
Mechanistic Causality: The 5-membered dioxaborolane rings exhibit faster hydrolysis due to higher internal ring strain. In contrast, the 6-membered neopentyl glycol ester relieves this steric strain, providing vastly improved stability in aqueous or biphasic conditions [1]. This prevents premature protodeboronation during storage or during the highly basic conditions of a cross-coupling aqueous workup, ensuring the reagent remains fully intact until transmetalation is catalytically initiated.
| Boronate Ester Type | Example CAS | Ring Strain | Aqueous Stability | Primary Use Case |
| 6-Membered (Neopentyl) | 220080-93-3 | Low | High | Long-term storage, biphasic couplings |
| 5-Membered (Pinacol) | 210907-84-9 | Moderate | Moderate | Rapid coupling, anhydrous conditions |
Synthesis Methodology: Direct Esterification
The preparation of 220080-93-3 relies on the condensation of 3-aminophenylboronic acid with 2,2-dimethylpropanediol. The protocol below is designed as a self-validating system, utilizing Le Chatelier's principle to drive the reaction to completion.
Protocol A: Synthesis of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline
-
Reagent Charging: In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend 3-aminophenylboronic acid monohydrate (10.0 g, 64.5 mmol) in 150 mL of anhydrous chloroform (or toluene for higher boiling point requirements).
-
Diol Addition: Add 2,2-dimethylpropanediol (neopentyl glycol) (6.7 g, 64.5 mmol, 1.0 equiv) to the suspension.
-
Azeotropic Distillation: Heat the mixture to reflux.
-
Causality: The Dean-Stark trap continuously removes the water byproduct azeotropically. Because esterification is an equilibrium reaction, the physical removal of water forces the equilibrium entirely toward the cyclic boronate ester product.
-
-
Validation: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the highly polar boronic acid baseline spot disappears (typically 2-4 hours).
-
Workup & Purification: Cool to room temperature, concentrate the solvent under reduced pressure, and recrystallize the crude solid from hot hexanes/ethyl acetate to yield pure white crystals.
Core Application I: Suzuki-Miyaura Cross-Coupling
The primary utility of 220080-93-3 is the introduction of a 3-aminophenyl moiety into complex pharmaceutical scaffolds via palladium-catalyzed Suzuki-Miyaura coupling [1, 3].
Fig 1. Mechanistic pathway of Pd-catalyzed Suzuki-Miyaura coupling using the boronate ester.
Protocol B: Standardized Suzuki-Miyaura Coupling
-
Preparation: Charge a Schlenk flask with the target aryl halide (1.0 mmol), 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).
-
Atmospheric Control (Critical): Evacuate the flask and backfill with ultra-pure N₂ or Argon. Repeat three times.
-
Causality: Palladium(0) intermediates are highly susceptible to oxidation. Oxygen also promotes the homocoupling of boronic esters. Strict anaerobic conditions validate the integrity of the catalytic cycle.
-
-
Solvent Addition: Inject degassed 1,4-dioxane/water (4:1 v/v, 10 mL) via syringe.
-
Causality: The inclusion of water is not arbitrary; it dissolves the inorganic base to generate the reactive hydroxo-palladium intermediate, which is strictly required to activate the boronate ester for the transmetalation step.
-
-
Reaction: Heat the biphasic mixture at 80°C for 6-12 hours. Monitor conversion via LC-MS.
-
Isolation: Cool, dilute with ethyl acetate, wash with brine to remove inorganic salts and neopentyl glycol byproducts, dry over Na₂SO₄, and purify via flash column chromatography.
Core Application II: Boronate Hydrogels for Saccharide Detection
Beyond traditional small-molecule synthesis, 220080-93-3 is a highly valued building block in materials science, specifically in the creation of stimuli-responsive boronate hydrogels for the detection of saccharides (e.g., glucose, fructose) [1, 2].
By reacting the primary amine of 220080-93-3 with methacryloyl chloride, researchers generate a polymerizable monomer: N-(3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)methacrylamide. When copolymerized into a hydrogel network, the boronate groups act as reversible binding sites for cis-diols.
The Dye Displacement Assay Mechanism
The sensing mechanism relies on a competitive binding paradigm utilizing a fluorescent or colorimetric dye, such as Alizarin Red S (ARS) [2].
-
Causality of the Signal: The hydrogel's boronate moieties initially bind to the catechol-like diols of ARS. This binding alters the electronic state of the dye, quenching its fluorescence and shifting its absorbance. When a target saccharide (which possesses a higher binding affinity for the boronate ester than ARS) diffuses into the hydrogel, it competitively displaces the ARS dye. The release of free ARS into the matrix restores its native optical properties, generating a measurable, concentration-dependent signal [2].
Fig 2. Dye displacement assay mechanism for saccharide detection using boronate hydrogels.
Protocol C: Preparation and Execution of the Assay
-
Hydrogel Fabrication: Copolymerize the methacrylamide derivative of 220080-93-3 (5 mol%) with acrylamide (93 mol%) and N,N'-methylenebisacrylamide (2 mol%) in a pH 7.4 phosphate buffer using ammonium persulfate (APS) and TEMED as radical initiators [2].
-
Dye Loading: Immerse the washed hydrogel in a 1.0 mM solution of Alizarin Red S until equilibrium is reached (indicated by a color shift from red to yellow-orange).
-
Washing: Rinse the hydrogel with buffer to remove unbound surface dye.
-
Saccharide Detection: Submerge the loaded hydrogel in the analyte solution (e.g., blood serum or aqueous glucose). Monitor the optical recovery of the ARS dye via UV-Vis spectroscopy (absorbance at ~520 nm) or fluorescence emission.
Conclusion
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline is far more than a simple structural intermediate. By leveraging the thermodynamic stability of its 6-membered neopentyl glycol ring and the orthogonal reactivity of its aniline moiety, scientists can deploy it effectively across disciplines—from rigorous palladium-catalyzed drug discovery workflows to the fabrication of advanced, responsive biosensors.
References
-
Ma, W. M. J., Pereira Morais, M. P., D'Hooge, F., van den Elsen, J. M. H., Cox, J. P. L., James, T. D., & Fossey, J. S. "Dye displacement assay for saccharide detection with boronate hydrogels." Chemical Communications (2009). DOI: 10.1039/b814379j. Available at:[Link]
Physicochemical Profiling and Synthetic Utility of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry and library synthesis, the strategic selection of organoboron reagents dictates the efficiency of palladium-catalyzed cross-coupling. 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (CAS: 220080-93-3) has emerged as a highly versatile building block. Characterized by a molecular weight of 205.06 g/mol , this neopentyl glycol boronate ester offers distinct thermodynamic stability advantages over traditional pinacol esters. This technical guide provides a comprehensive analysis of its physicochemical properties, analytical validation protocols, and its mechanistic role in Suzuki-Miyaura cross-coupling.
Molecular Weight & Physicochemical Profiling
The exact molecular weight of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline is derived from its empirical formula, C11H16BNO2 . The mass contribution is distributed across the aniline moiety and the 5,5-dimethyl-1,3,2-dioxaborinane (neopentyl glycol) protecting group.
Quantitative Data Summary:
| Property | Value |
| IUPAC Name | 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)aniline |
| CAS Number | 220080-93-3 |
| Chemical Formula | C11H16BNO2 |
| Molecular Weight | 205.06 g/mol |
| Monoisotopic Mass | 205.127 g/mol |
| InChI Key | CIZWNGWYNHXPFJ-UHFFFAOYSA-N |
| Thermal Stability | Decomposition > 200°C (DSC) |
Structural Causality & The Neopentyl Glycol Advantage: The choice of the boronic acid protecting group is not arbitrary. While 5-membered dioxaborolane (pinacol) rings are ubiquitous, they suffer from higher ring strain, making them susceptible to rapid hydrolysis and subsequent protodeboronation under harsh aqueous basic conditions ()[1]. In contrast, the 6-membered dioxaborinane ring in 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline exhibits significantly lower ring strain[1]. This structural feature provides enhanced thermodynamic stability, allowing the reagent to survive prolonged exposure to aqueous environments and elevated temperatures without degrading ()[2][3].
Analytical Validation: Mass Spectrometry Protocol
Before deploying 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline in library synthesis, its molecular weight and purity must be rigorously validated. Liquid Chromatography-Mass Spectrometry (LC-MS) is the self-validating standard for this workflow. The aniline group provides a highly basic site for efficient protonation in positive Electrospray Ionization (ESI+).
Step-by-Step LC-MS/MS Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a robust 1 mg/mL stock. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
-
Causality: Formic acid ensures the aniline amine is pre-protonated, maximizing ESI+ sensitivity and ensuring a stable ion flux.
-
-
Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm). Execute a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.
-
Ionization (ESI+): Apply a capillary voltage of 3.0 kV. The analyte will readily form the [M+H]+ pseudomolecular ion.
-
Mass Detection & Isotopic Validation: Scan the quadrupole for the target mass. The primary peak will appear at m/z 206.13 (corresponding to the 11B isotope)[1].
-
Crucial Validation Step: Verify the presence of the 10B isotopic peak at m/z 205.13 at approximately 20-25% relative abundance. This distinct boron isotopic signature self-validates the presence of the intact boronate ester and rules out isobaric contaminants.
-
-
Data Analysis: Integrate the Extracted Ion Chromatogram (XIC) at m/z 206.13 to quantify sample purity.
Step-by-step LC-MS/MS analytical workflow for MW validation of the boronate ester.
Synthetic Workflow: Suzuki-Miyaura Cross-Coupling
The primary application of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline is as a nucleophilic partner in Suzuki-Miyaura cross-coupling. The meta-substituted aniline serves as a critical handle for late-stage functionalization, such as amide bond formation in the synthesis of kinase inhibitors or other targeted therapeutics.
Mechanistic Causality: Because the neopentyl glycol ester is highly stable, it requires robust activation to undergo transmetalation. The addition of a strong aqueous base (e.g., K3PO4 or Cs2CO3) is required to form the reactive, electron-rich "ate" complex, which subsequently transfers the aryl group to the palladium center ()[3].
Step-by-Step Coupling Protocol:
-
Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1.0 equivalent of the target aryl halide, 1.2 equivalents of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline, and 3.0 equivalents of anhydrous K3PO4.
-
Catalyst Addition: Introduce 0.05 equivalents of Pd(dppf)Cl2.
-
Causality: The bidentate dppf ligand prevents the formation of inactive palladium black and accelerates the final reductive elimination step by enforcing a cis-geometry on the palladium center.
-
-
Solvent & Degassing: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane and Water. Perform three freeze-pump-thaw cycles to rigorously exclude oxygen.
-
Causality: Oxygen promotes the oxidative homocoupling of the boronate ester, which would consume the reagent and reduce the yield of the desired cross-coupled product.
-
-
Reaction Execution: Heat the sealed flask to 90°C for 12 hours under a positive pressure of nitrogen.
-
Workup & Isolation: Cool the reaction to room temperature. Dilute with Ethyl Acetate, wash with brine to remove the neopentyl glycol byproduct and inorganic salts, dry over Na2SO4, and purify the biaryl aniline product via flash column chromatography.
Suzuki-Miyaura cross-coupling catalytic cycle featuring the neopentyl glycol boronate ester.
References
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Technical Articles. URL: [Link]
-
Chemical.AI. "Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki-Miyaura Reactions." Chemical.AI News & Insights. URL: [Link]
Sources
- 1. 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline | 220080-93-3 | Benchchem [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
A Comprehensive Technical Guide to the Infrared Spectroscopy of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide provides an in-depth exploration of the Fourier-Transform Infrared (FTIR) spectroscopy of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline, a critical building block in modern synthetic chemistry. As a bifunctional molecule featuring both a primary aromatic amine and a neopentyl boronic ester, its structural integrity is paramount for its successful application in fields such as medicinal chemistry and materials science. This document details the theoretical underpinnings of its vibrational spectrum, presents a robust experimental protocol for data acquisition using Attenuated Total Reflectance (ATR)-FTIR, and offers a meticulous interpretation of its characteristic absorption bands. The methodologies and insights herein are designed to empower scientists to confidently verify the identity, purity, and stability of this versatile compound.
Introduction: The Strategic Importance of a Bifunctional Reagent
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline is a cornerstone reagent in contemporary organic synthesis. Its utility stems from the orthogonal reactivity of its two key functional moieties: the nucleophilic aniline group and the electrophilic boronic ester. This structure makes it an invaluable partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a foundational method for constructing carbon-carbon bonds in the development of pharmaceuticals and advanced materials.[1][2][3] The efficacy of these synthetic transformations is directly contingent on the quality and purity of the starting material.
Infrared (IR) spectroscopy serves as a first-line, non-destructive analytical technique for the rapid and reliable characterization of this compound. By measuring the absorption of infrared radiation as it excites molecular vibrations, IR spectroscopy provides a unique "molecular fingerprint," allowing for the unambiguous confirmation of its functional groups and overall structure.[4]
Theoretical Foundation: Deciphering Molecular Vibrations
The infrared spectrum of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline is a superposition of the vibrational modes of its constituent parts. The frequency of each vibration is determined by the strength of the bond and the mass of the connected atoms. The key functional groups that give rise to characteristic, diagnostic absorption bands are:
-
Primary Aromatic Amine: The N-H bonds, the C-N bond, and the aromatic ring.
-
Neopentyl Boronic Ester: The B-O, C-O, and aliphatic C-H bonds of the dioxaborinane ring.
-
Aryl-Boron Bond: The C-B bond connecting the two main moieties.
Understanding the expected absorption regions for these groups is fundamental to accurate spectral interpretation.[5]
A Validated Protocol for High-Fidelity Spectrum Acquisition via ATR-FTIR
For solid powder samples like 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline, Attenuated Total Reflectance (ATR) is the sampling technique of choice. It requires little to no sample preparation, eliminates the need for solvents or KBr pellets, and ensures high spectral reproducibility.[6][7] The protocol described below is a self-validating system designed for consistency and accuracy.
Essential Instrumentation and Reagents
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer with a functional mid-IR source, interferometer, and detector (e.g., DTGS).
-
ATR Accessory: A single-reflection diamond ATR accessory is highly recommended due to its robustness and chemical inertness.[8]
-
Sample: 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline, solid.
-
Cleaning Solvent: Isopropanol or ethanol (reagent grade).
-
Wipes: Lint-free laboratory wipes.
Experimental Workflow Diagram
Caption: Standard Operating Procedure for ATR-FTIR Analysis.
Step-by-Step Methodology
-
System Preparation: Power on the FTIR spectrometer and allow it to stabilize for at least 30 minutes to ensure thermal equilibrium of the source and detector.
-
ATR Crystal Cleaning: Meticulously clean the diamond crystal surface with a lint-free wipe dampened with isopropanol. Allow the solvent to evaporate completely. This step is critical to prevent cross-contamination from previous analyses.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum (typically 16-32 scans at 4 cm⁻¹ resolution). This is a crucial step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench. The software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample.[8]
-
Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
Pressure Application: Engage the ATR's pressure arm to apply firm, consistent pressure. This is essential to maximize the contact between the solid sample and the crystal, as the IR beam's evanescent wave only penetrates a few microns into the sample.[6][9] Insufficient contact will result in a weak, low-quality spectrum.
-
Sample Spectrum Collection: Collect the sample spectrum using the identical instrument parameters as the background scan.
-
Data Processing and Analysis: The resulting spectrum should be baseline-corrected if necessary. Use the instrument software to identify and label the peak positions (in cm⁻¹) for subsequent analysis.
-
Post-Analysis Cleanup: Retract the pressure arm, remove the sample, and thoroughly clean the ATR crystal with isopropanol to prepare the instrument for the next user.
Spectral Analysis and Interpretation
The IR spectrum of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline is rich with information. The following sections detail the assignment of the key absorption bands.
Molecular Structure and Key Vibrational Bonds
Caption: Key functional groups and associated vibrational bonds.
Table of Characteristic IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Bond / Functional Group | Vibrational Mode | Expected Intensity | Causality & Expert Insights |
| 3480 - 3380 | N-H (Primary Amine) | Asymmetric Stretch | Medium | Two distinct N-H stretching bands are the hallmark of a primary (-NH₂) amine. The asymmetric stretch always appears at a higher frequency than the symmetric stretch.[10][11] |
| 3400 - 3300 | N-H (Primary Amine) | Symmetric Stretch | Medium | The presence and sharpness of these two bands confirm the amine is primary and not involved in significant intermolecular hydrogen bonding that would cause broadness.[12] |
| 3100 - 3000 | C-H (Aromatic) | Stretch | Medium to Weak | These absorptions, typically appearing just above 3000 cm⁻¹, are characteristic of C(sp²)-H bonds on the benzene ring.[13] |
| 2980 - 2850 | C-H (Aliphatic) | Stretch | Strong | Strong, sharp peaks from the methyl and methylene groups of the neopentyl moiety. Their position below 3000 cm⁻¹ confirms they are from C(sp³)-H bonds.[14] |
| 1630 - 1580 | C=C (Aromatic) | Ring Stretch | Medium to Strong | The delocalized π-system of the benzene ring gives rise to a series of characteristic skeletal vibrations in this region. |
| 1620 - 1550 | N-H (Primary Amine) | Scissoring (Bend) | Medium to Strong | This in-plane bending vibration provides secondary, powerful confirmation of the -NH₂ group.[12] |
| 1380 - 1310 | B-O | Asymmetric Stretch | Very Strong | This is the most diagnostic peak for the boronic ester. The large dipole moment change of the B-O bond during vibration results in a characteristically intense and often broad absorption. Its presence is a primary indicator of compound integrity.[15] |
| 1300 - 1250 | C-N (Aromatic Amine) | Stretch | Medium to Strong | Confirms the connection of the nitrogen atom to the aromatic ring.[12] |
| 1150 - 1050 | C-O | Stretch | Strong | Arises from the C-O single bonds within the dioxaborinane ring structure. |
| 850 - 750 | N-H | Wag (Out-of-plane bend) | Medium, Broad | A broad absorption characteristic of the out-of-plane wagging motion of the -NH₂ group.[11] |
| ~780 & ~690 | C-H (Aromatic) | Out-of-plane Bend | Strong | For a 1,3- (meta) disubstituted benzene ring, two strong bands are expected in this region, providing valuable information on the isomeric purity.[13] |
Application in Quality Control and Stability Assessment
FTIR is an exceptionally efficient tool for routine quality control. By comparing the spectrum of a newly synthesized batch to a validated reference standard, one can rapidly assess its quality.
-
Detection of Hydrolysis: Boronic esters are susceptible to hydrolysis, which cleaves the B-O bonds to form the corresponding boronic acid. This degradation would be immediately apparent in the IR spectrum by the disappearance or significant reduction of the strong B-O stretch (1380-1310 cm⁻¹) and the appearance of a very broad O-H stretching band from ~3600-3200 cm⁻¹ from the B(OH)₂ group.
-
Oxidation: Unwanted oxidation of the aniline nitrogen would lead to noticeable changes in the N-H stretching region (disappearance of the primary amine doublet) and the potential emergence of N=O stretching bands (for nitro compounds) around 1560-1500 cm⁻¹ and 1390-1300 cm⁻¹.[16]
-
Residual Starting Material: The absence of characteristic peaks from starting materials, such as 3-aminophenylboronic acid (which would show a broad O-H stretch), provides evidence of reaction completion and purification efficacy.
Conclusion
As demonstrated, FTIR spectroscopy is a powerful, rapid, and indispensable technique for the structural elucidation and quality assessment of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline. A thorough understanding of its characteristic infrared absorption bands, coupled with a robust experimental methodology like ATR-FTIR, allows researchers and drug development professionals to confidently verify the identity and purity of this vital synthetic intermediate. The insights gained from the IR spectrum—from the confirmatory primary amine doublet to the powerful B-O stretching vibration—provide a direct and reliable measure of molecular integrity, ensuring the success of subsequent synthetic applications.
References
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
- Singh, R. K., & Yadav, R. A. (2010). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Rasayan Journal of Chemistry, 3(4), 676-685.
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
-
Fiveable. (n.d.). Infrared Spectroscopy Functional Groups. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
UMass Chan Medical School. (n.d.). IR Group Frequencies. Retrieved from [Link]
-
Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
ACS Publications. (2017). Davydov Collective Vibrational Modes and Infrared Spectrum Features in Aniline Crystal. The Journal of Physical Chemistry C. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Retrieved from [Link]
-
AIP Publishing. (1992). Vibrational spectra of aniline--Arn van der Waals cations (n=1 and 2) observed by two-color "threshold photoelectron". The Journal of Chemical Physics. Retrieved from [Link]
-
Chem-Station. (2011). Structural analysis of amines. Retrieved from [Link]
-
Royal Society of Chemistry. (1959). Heterocyclic organoboron compounds. Part III. Synthesis of phenylboracyclopenatne and the infrared spectra of this and other phenylboron compounds. Journal of the Chemical Society (Resumed). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Boronic esters. Retrieved from [Link]
-
Colorado State University. (n.d.). Vibrational dynamics of aniline(Ar)1 and aniline(CH4)1 clusters. Retrieved from [Link]
-
Instruments Archive. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. mt.com [mt.com]
- 7. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. agilent.com [agilent.com]
- 10. projectguru.in [projectguru.in]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 14. IR Group Frequencies [owl.umass.edu]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. fiveable.me [fiveable.me]
The Strategic Utility of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline in Advanced Cross-Coupling
Abstract For researchers and drug development professionals, the selection of the optimal boron reagent is a critical variable in the design of scalable, high-yielding Suzuki-Miyaura cross-couplings. While free boronic acids and pinacol (BPin) esters dominate the literature, they present inherent limitations regarding stability and reaction kinetics. This technical guide explores the structural, kinetic, and synthetic advantages of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline —a neopentyl glycol (NPG) boronic ester. By synthesizing thermodynamic stability with accelerated transmetalation rates, this reagent offers a highly optimized pathway for the construction of complex biaryl amines.
Structural Rationale & Thermodynamic Stability
The molecule features an aniline ring substituted at the meta position with a 5,5-dimethyl-1,3,2-dioxaborinane (neopentyl glycol) group. The choice of the NPG ester over traditional boron species is rooted in a fundamental trade-off between stability and reactivity:
-
The Boronic Acid Problem: Free arylboronic acids are prone to protodeboronation and readily dehydrate to form variable mixtures of boroxines. This oligomerization makes precise stoichiometric control nearly impossible, often requiring excess reagent to drive reactions to completion 1.
-
The Pinacol (BPin) Bottleneck: BPin esters are highly stable due to the strong
-donating ability of the carbon-oxygen framework, which reduces the Lewis acidity of the boron center 2. However, this stability comes at a severe kinetic cost during cross-coupling due to extreme steric hindrance. -
The Neopentyl (NPG) Solution: NPG esters offer a "Goldilocks" profile. They maintain the thermodynamic bench-stability and column-stability of BPin esters because the electron-donating oxygen atoms still conjugate with the electron-deficient boron center 2. Crucially, the steric bulk is relocated away from the reactive boron atom, drastically altering its kinetic profile.
Quantitative Data: Stability and Reactivity Comparison
The following table summarizes the kinetic and structural data comparing the three primary boron species, highlighting the superior transmetalation velocity of the NPG ester 3.
| Boron Reagent Type | Relative Transmetalation Half-Life | Relative Rate vs. BPin | Steric Hindrance at Boron | Protodeboronation Risk |
| Free Boronic Acid | ~ 1.2 h | ~ 4.5x faster | Minimal | High |
| Pinacol (BPin) Ester | ~ 5.5 h | 1x (Baseline) | Severe | Low |
| Neopentyl (NPG) Ester | ~ 0.3 h | ~ 18.3x faster | Low | Low |
Mechanistic Advantages in Suzuki-Miyaura Reactivity
As application scientists, we must look beyond the overall yield and understand the elementary steps of the catalytic cycle. In the Suzuki-Miyaura reaction, transmetalation is frequently the kinetic bottleneck.
Causality of Rate Acceleration: Transmetalation requires the formation of an 8-B-4 pre-transmetalation complex (a discrete Pd–O–B linkage). The four methyl groups on the pinacol ring create severe steric bulk directly adjacent to the boron atom, physically blocking the formation of this complex. Consequently, BPin esters often fail to quantitatively form the active intermediate 3.
In contrast, the 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline molecule features a gem-dimethyl group located at the 5-position of the 1,3,2-dioxaborinane ring. Because these methyl groups point away from the reactive center, the boron atom is sterically accessible. This allows for rapid complexation and subsequent aryl migration, resulting in a reaction rate that is approximately 18 times faster than the corresponding pinacol ester 3.
Figure 1: Suzuki-Miyaura catalytic cycle emphasizing rapid NPG ester transmetalation.
Orthogonal Reactivity of the meta-Aniline Motif
The presence of the primary amine at the meta position provides a highly versatile handle for orthogonal synthetic strategies in drug development.
Because the NPG ester is robust against various basic and nucleophilic conditions, the aniline moiety can be chemoselectively derivatized (e.g., via reductive amination, acylation, or sulfonyl chloride coupling) prior to the Suzuki coupling. Alternatively, if the cross-coupling is performed first, the amine typically does not require protecting groups; the oxidative addition of the palladium catalyst to the aryl halide outpaces competitive N-arylation under standard Suzuki conditions.
Validated Experimental Protocols
To fully harness the kinetic advantages of the NPG ester, specialized conditions are required. Traditional aqueous base conditions (e.g., K2CO3 in H2O/Dioxane) cause slow, competitive hydrolysis of the NPG ester back to the boronic acid, which negates the kinetic advantages of the ester and risks protodeboronation 1.
Causality of Base Selection: By utilizing Potassium Trimethylsilanolate (TMSOK) in ethereal solvents, we generate a highly active silanolate base that provides the necessary oxygen nucleophile to form the Pd-O-B complex while maintaining strictly anhydrous conditions. This approach has been proven to decrease reaction times 10-fold and significantly improve isolated yields 1.
Protocol A: Anhydrous Suzuki-Miyaura Cross-Coupling
Objective: High-yield C-C coupling preserving the amine functionality.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried single-necked round-bottomed flask with the Aryl Halide (1.0 equiv), 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (1.1 equiv), and the selected Palladium pre-catalyst (e.g., Pd-PEPPSI-IPr or Pd(PPh3)4, 2-5 mol%).
-
Solvation: Dissolve the solid mixture in anhydrous THF to achieve a 0.2 M concentration.
-
Activation: Slowly add TMSOK (2.0 equiv) as a solid or a pre-mixed solution in THF. Note: The reaction is moderately exothermic; the temperature may naturally rise to ~40 °C during addition1.
-
Reaction: Stir the homogeneous mixture at room temperature. Monitor via LC-MS. Full conversion is typically observed within 1.0 to 1.5 hours 1.
-
Workup & Isolation: Quench the reaction with a minimal amount of water. Extract the aqueous layer with EtOAc, dry the combined organic layers over MgSO4, and concentrate under reduced pressure. Purify the cross-coupled aniline derivative via standard silica gel chromatography.
Protocol B: Chemoselective N-Acylation (Pre-Coupling)
Objective: Convert the aniline to an amide without degrading the NPG boronic ester.
-
Dissolve 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (1.0 equiv) in anhydrous DCM.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv).
-
Cool the reaction mixture to 0 °C and dropwise add the desired acid chloride (1.1 equiv).
-
Stir for 2 hours, allowing the solution to warm to room temperature.
-
Wash with saturated NaHCO3. Crucial: Avoid strong aqueous acids which could prematurely hydrolyze the NPG ester.
-
Extract, dry over MgSO4, and purify via silica gel chromatography. The NPG ester is highly stable to standard silica gel conditions 2.
Figure 2: Step-by-step anhydrous experimental workflow for optimal cross-coupling yields.
Conclusion
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline represents a highly optimized building block for modern organic synthesis. By leveraging the neopentyl glycol ester, chemists can bypass the steric bottlenecks associated with pinacol esters and the instability of free boronic acids. When combined with anhydrous coupling protocols utilizing TMSOK, this reagent enables rapid, high-yielding access to complex biaryl amines, proving indispensable for high-throughput drug discovery and process chemistry.
References
- Source: Organic Syntheses (orgsyn.org)
- Source: National Institutes of Health (nih.gov)
- Source: Chemical Society Reviews (rsc.org)
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Evolution of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline in Modern Drug Discovery: A Historical and Technical Perspective
Abstract In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for constructing complex carbon-carbon bonds. However, the inherent instability of free boronic acids has historically bottlenecked high-throughput drug discovery. The development of neopentyl glycol boronate esters, specifically 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (CAS 220080-93-3) , represents a pivotal evolutionary leap. This whitepaper provides an in-depth technical analysis of this compound, detailing its historical context, structural advantages, mechanistic role in catalysis, and strategic application in pharmaceutical development.
The Historical Evolution of Boronate Esters
The Suzuki-Miyaura reaction, first reported in 1979, initially utilized catechol esters and free boronic acids to achieve palladium-catalyzed cross-coupling 1. While revolutionary, free boronic acids present severe analytical and manufacturing challenges: they are prone to dehydration into trimeric boroxines, suffer from protodeboronation under basic conditions, and are notoriously difficult to purify via standard chromatography 23.
To circumvent these issues, synthetic chemists transitioned to protected boronic esters. While 5-membered pinacol esters (BPin) became the industry standard due to their stability, they often exhibit sluggish transmetalation rates in anhydrous environments. The introduction of the neopentyl glycol protecting group—forming a 6-membered dioxaborinane ring—offered a superior alternative for specific synthetic niches. Neopentyl glycol esters are highly crystalline, indefinitely stable to air, and exhibit exceptional reactivity profiles, particularly in anhydrous homogeneous cross-coupling reactions 4.
Documented extensively in chemical databases since 2009, 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline merges this robust boronate ester technology with an aniline pharmacophore, creating a bifunctional linchpin for modular drug synthesis [[5]]().
Structural Dynamics and Comparative Data
The strategic advantage of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline lies in its 6-membered dioxaborinane ring. Compared to the 5-membered dioxaborolane (pinacol) ring, the 6-membered system exhibits lower ring strain, which subtly alters the Lewis acidity of the boron atom. This structural nuance translates to enhanced stability during long-term storage and distinct transmetalation kinetics during catalysis [[5]]() 1.
Table 1: Comparative Profiling of Organoboron Reagents
| Property | Free Boronic Acid | Pinacol Ester (BPin) | Neopentyl Glycol Ester |
| Ring Structure | None | 5-membered (Dioxaborolane) | 6-membered (Dioxaborinane) |
| Physical State | Amorphous, difficult-to-handle powder | Viscous oil or low-melting solid | Highly crystalline, free-flowing solid |
| Stability (Air/Moisture) | Poor (Rapidly forms boroxines) | Good | Excellent (Indefinitely air-stable) |
| Purification | Difficult (Streaks on silica gel) | Moderate (Prone to partial hydrolysis) | Easy (Stable to normal phase chromatography) |
| Catalytic Reactivity | Fast (Requires aqueous base) | Moderate | Fast (Excels in anhydrous conditions) |
Mechanistic Causality in Suzuki-Miyaura Coupling
To utilize this compound effectively, one must understand the causality behind the catalytic cycle. In traditional aqueous Suzuki couplings, the base hydrolyzes the boronic ester to a reactive boronate anion. However, neopentyl glycol esters shine in anhydrous conditions when paired with bases like Potassium Trimethylsilanolate (TMSOK).
TMSOK acts as a soluble, anhydrous base that generates a highly reactive siloxide-palladium intermediate. This allows transmetalation to occur directly from the neopentyl glycol ester without requiring prior hydrolysis to the free boronic acid, drastically reducing reaction times and preventing competitive protodeboronation 4.
Suzuki-Miyaura cycle highlighting neopentyl glycol ester transmetalation.
Self-Validating Experimental Methodologies
As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems governed by thermodynamic and kinetic principles.
Protocol 1: Synthesis of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline
This direct esterification leverages Le Chatelier's principle to drive the reaction to completion 54.
-
Reagent Charging: In a round-bottom flask, combine 3-aminophenylboronic acid monohydrate (1.0 equiv) and 2,2-dimethyl-1,3-propanediol (neopentyl glycol, 1.1 equiv) in toluene.
-
Causality: Toluene is explicitly chosen because it forms an azeotrope with water, allowing for the physical removal of the condensation byproduct.
-
-
Azeotropic Distillation: Attach a Dean-Stark trap filled with toluene and reflux the mixture.
-
Self-Validation: The protocol validates itself visually. The reaction is complete strictly when water ceases to collect in the Dean-Stark trap.
-
-
Moisture Scavenging: Cool the mixture and add anhydrous MgSO₄.
-
Causality: MgSO₄ scavenges any residual trace water before concentration, preventing the reverse hydrolysis reaction.
-
-
Isolation: Filter the MgSO₄ and remove the toluene via rotary evaporation to yield the highly crystalline target compound.
Self-validating synthesis of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline.
Protocol 2: Anhydrous Suzuki-Miyaura Coupling
-
Preparation: In a glovebox, charge a vial with the aryl halide (1.0 equiv), 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (1.1 equiv), Pd(OAc)₂ (2 mol%), SPhos ligand (4 mol%), and TMSOK (2.0 equiv).
-
Reaction: Dissolve in anhydrous THF and stir at room temperature.
-
Causality: Anhydrous conditions prevent the premature hydrolysis of the neopentyl ester, ensuring transmetalation occurs via the highly efficient siloxide pathway.
-
Self-Validation: Monitor via LC-MS. The disappearance of the aryl halide mass peak and the emergence of the biaryl product peak confirms catalytic turnover.
-
Applications and Challenges in Drug Discovery
In medicinal chemistry, the aniline moiety provided by this building block is a double-edged sword. On one hand, it is an invaluable vector for library generation, allowing chemists to rapidly synthesize amide, urea, or secondary amine derivatives after the biaryl core is constructed via Suzuki coupling 6.
On the other hand, anilines are known structural alerts. When metabolized by hepatic cytochrome P450 enzymes, anilines can be oxidized into reactive electrophilic species (such as quinone imines). These metabolites can covalently bind to liver proteins, triggering severe idiosyncratic hepatotoxicity—a mechanism responsible for the failure of numerous clinical candidates and the toxicity of drugs like acetaminophen and bromfenac 76.
To navigate this, drug development professionals utilize 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline during the "Hit-to-Lead" phase to rapidly establish Structure-Activity Relationships (SAR). If microsomal stability assays reveal toxic metabolites, the aniline is systematically replaced using bioisosteric logic. Recent advancements have demonstrated that replacing anilines with 1-aminonorbornanes or specific heterocycles can completely abrogate this metabolic liability while retaining target affinity 7.
Decision tree for evaluating aniline-containing scaffolds in drug discovery.
Conclusion
The transition from free boronic acids to neopentyl glycol esters like 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline represents a triumph of rational chemical design. By stabilizing the boron center within a 6-membered dioxaborinane ring, chemists have unlocked highly efficient, anhydrous cross-coupling pathways. While the aniline moiety requires careful metabolic monitoring, this compound remains an indispensable tool for accelerating the discovery of novel therapeutic architectures.
References
-
BenchChem. 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline. 5
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.2
-
Organic Chemistry Portal. Suzuki Coupling. 8
-
Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. 4
-
University of Michigan News. Designing a safer building block for drug discovery by harnessing visible light.7
-
PMC (National Institutes of Health). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. 1
-
American Chemical Society (ACS). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. 3
-
Cresset. Aniline replacement in drug-like compounds. 6
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orgsyn.org [orgsyn.org]
- 5. 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline | 220080-93-3 | Benchchem [benchchem.com]
- 6. cresset-group.com [cresset-group.com]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Methodological & Application
Application Note: Utilizing 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline in Suzuki-Miyaura Cross-Coupling for Advanced Biaryl Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (CAS: 220080-93-3)
Executive Summary
The synthesis of highly functionalized 3-aminobiaryl scaffolds is a cornerstone of modern drug discovery, providing critical pharmacophores for kinase inhibitors, immuno-oncology agents, and advanced materials. 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline —the neopentyl glycol (NPG) ester of 3-aminophenylboronic acid—serves as an elite building block for these architectures.
Unlike free boronic acids, which are notoriously prone to protodeboronation and oligomerization (boroxine formation), the NPG ester offers superior thermodynamic stability, extended shelf-life, and high crystallinity[1]. Concurrently, it maintains excellent reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling orthogonal synthetic strategies where the boronate undergoes C-C bond formation while the free aniline remains available for downstream functionalization[1].
Mechanistic Insights & Causality
The Advantage of Neopentyl Glycol (NPG) Esters
The choice of the boron protecting group dictates the efficiency of the transmetalation step in the Suzuki-Miyaura catalytic cycle. While pinacol (BPin) esters are ubiquitous, NPG esters often exhibit faster hydrolysis kinetics under aqueous basic conditions.
During the reaction, the base (e.g., K₂CO₃) coordinates to the empty p-orbital of the boron atom, forming a negatively charged, tetrahedral boronate "ate" complex. This coordination increases the nucleophilicity of the organic group, facilitating its transfer to the electrophilic Palladium(II) center. The NPG ester strikes an optimal balance: it is stable enough to prevent premature degradation but reactive enough to undergo rapid transmetalation, driving the catalytic cycle forward efficiently.
Comparative Analysis of Boron Species
To justify the selection of the NPG ester over alternative boron species, consider the quantitative and qualitative parameters summarized below:
| Property | 3-Aminophenylboronic Acid | Pinacol Ester (BPin) | Neopentyl Glycol Ester (NPG) |
| Thermodynamic Stability | Low (Forms boroxines) | High | High (Highly crystalline) |
| Protodeboronation Risk | High | Low | Low |
| Atom Economy | High | Low | Moderate |
| Transmetalation Kinetics | Very Fast | Slow (Requires strong base) | Fast (Facilitated by aqueous base) |
| Handling & Purification | Difficult (Amphoteric) | Moderate (Often oily) | Easy (Solid/Crystalline) |
The Catalytic Cycle
The following diagram illustrates the causality of the Suzuki-Miyaura cross-coupling utilizing the NPG-boronate ester.
Figure 1: Palladium-catalyzed Suzuki-Miyaura cycle utilizing NPG-boronate esters.
Standard Operating Protocols (SOPs)
The true utility of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline lies in orthogonal reactivity. The workflow below demonstrates how the boronate is consumed during the initial Pd-catalyzed coupling, preserving the aniline for subsequent derivatization.
Figure 2: Orthogonal functionalization workflow exploiting the boronate and aniline groups.
Protocol A: Suzuki-Miyaura Cross-Coupling
This protocol utilizes Pd(dppf)Cl₂. The bidentate dppf ligand provides exceptional stability to the palladium center, preventing precipitation of palladium black, while its large bite angle accelerates reductive elimination[1].
Reagents:
-
Aryl Halide (Bromide or Iodide): 1.0 mmol
-
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline: 1.1 mmol
-
Pd(dppf)Cl₂·CH₂Cl₂ adduct: 0.05 mmol (5 mol%)
-
K₂CO₃ (anhydrous): 2.0 mmol
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v), 10 mL
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline, K₂CO₃, and Pd(dppf)Cl₂.
-
Solvent Addition & Degassing: Add the 1,4-Dioxane and H₂O. Causality note: Water is essential to dissolve the inorganic base and generate the reactive hydroxo-palladium intermediate required for transmetalation. Degas the mixture via three freeze-pump-thaw cycles or by sparging with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent homocoupling and catalyst oxidation.
-
Reaction: Seal the flask and heat to 90 °C in a pre-heated oil bath. Stir vigorously for 4–12 hours. Monitor reaction progress via TLC or LC-MS.
-
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium residues. Wash the filtrate with brine (2 × 15 mL) to remove dioxane and water-soluble inorganic salts.
-
Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄. Causality note: Avoid CaCl₂ as it can form complexes with the free amine. Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the 3-aminobiaryl intermediate.
Protocol B: Downstream Amide Functionalization
Once the 3-aminobiaryl core is synthesized, the free aniline can be converted into an amide. HATU is utilized here as the coupling reagent because it forms a highly reactive HOAt ester, driving the reaction to completion even with sterically hindered carboxylic acids.
Step-by-Step Methodology:
-
Activation: In a dry flask under Argon, dissolve the desired carboxylic acid (1.2 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol) and stir at room temperature for 15 minutes to pre-form the active ester.
-
Coupling: Add the 3-aminobiaryl intermediate (1.0 mmol, from Protocol A) as a solution in DMF (2 mL).
-
Reaction: Stir at room temperature for 2–4 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers extensively with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF.
-
Isolation: Dry over Na₂SO₄, concentrate, and purify via flash chromatography to yield the final functionalized target.
Applications in Drug Development
The 3-aminobiaryl motif synthesized via this reagent is a "privileged structure" in medicinal chemistry.
-
Indoleamine 2,3-dioxygenase (IDO) Inhibitors: IDO is a heme-containing enzyme crucial for tumor immune evasion. 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline and its derivatives are heavily utilized in patent literature to construct the core scaffolds of potent IDO inhibitors, which are actively investigated for immuno-oncology applications[2].
-
Alternative Catalytic Systems: Beyond standard Pd-catalysis, neopentyl glycol boronate esters of anilines have been successfully employed in cutting-edge Ruthenium-catalyzed cross-couplings with alkenyl electrophiles[3] and Nickel-catalyzed stereoconvergent couplings[4], demonstrating the broad compatibility of the NPG protecting group across diverse transition metal chemistries.
References
-
ACS Publications. Cooperative Ruthenium/Amine Catalysis of the Cross-Coupling of Ketones as Alkenyl Electrophiles. The Journal of Organic Chemistry. Available at:[Link]
- Google Patents.US9675571B2 - Inhibitors of indoleamine 2,3-dioxygenase (IDO).
-
Semantic Scholar. Highly E-selective, Stereoconvergent Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkenyl Ethers. Available at:[Link]
Sources
Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling using 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, condition optimization, and self-validating anhydrous protocols.
Executive Briefing & Mechanistic Rationale
The Suzuki-Miyaura cross-coupling reaction remains a cornerstone of pharmaceutical synthesis. However, coupling electron-rich, heteroatom-containing arylboronates—such as those bearing unprotected primary amines—presents significant chemoselectivity and stability challenges.
This application note details a highly optimized, field-proven protocol for utilizing 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (CAS: 220080-93-3)[1]. This specific reagent is a neopentyl glycol (NPG) boronic ester.
The Causality of Reagent Design
-
Why a Neopentyl Glycol (NPG) Ester? Free boronic acids are notoriously unstable, prone to trimerization (forming boroxines) and rapid protodeboronation under basic conditions 2[2]. While pinacol (pin) esters are the industry default, NPG esters exhibit superior chemical stability while maintaining a less sterically hindered boron center, which significantly accelerates the transmetalation step 3[3].
-
Managing the Free Aniline (-NH₂): The unprotected primary amine can competitively bind to the palladium center or participate in off-target Buchwald-Hartwig aminations. To enforce absolute chemoselectivity toward C-C bond formation, we utilize the highly active, sterically encumbered precatalyst Pd-P(t-Bu)₃-G3 . The bulky tri-tert-butylphosphine ligand accelerates reductive elimination while sterically blocking amine coordination.
-
The Anhydrous Imperative: Electron-rich boronates like this aniline derivative undergo rapid protodeboronation in traditional aqueous basic conditions (e.g., Na₂CO₃/H₂O). By shifting to a completely homogeneous, anhydrous system using Potassium Trimethylsilanolate (TMSOK), we eliminate water-mediated degradation pathways entirely 4[4].
Catalytic Pathway Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical role of TMSOK in facilitating the transmetalation of the NPG ester.
Figure 1: Catalytic cycle of the anhydrous Suzuki-Miyaura cross-coupling using TMSOK.
Quantitative Data: Condition Optimization
To demonstrate the causality behind our protocol choices, the table below summarizes the optimization of coupling 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline with a model aryl bromide (4-bromoanisole).
| Base System | Solvent | Temp (°C) | Time (h) | Target Biaryl Yield (%) | Protodeboronation (%) |
| K₂CO₃ (2.0 eq, aq) | 1,4-Dioxane | 80 | 12 | 62% | 28% |
| K₃PO₄ (2.0 eq, aq) | Toluene | 80 | 12 | 68% | 21% |
| NaOtBu (1.5 eq, anhyd) | THF | 25 | 2 | <5% | <5% |
| TMSOK (1.4 eq, anhyd) | THF | 25 | 1.5 | >95% | <2% |
Data Insights & Causality:
-
Aqueous Limitations: Aqueous bases require elevated temperatures (80 °C) to overcome biphasic mass transfer limits. This thermal stress, combined with water, accelerates the protodeboronation of the electron-rich boronate, capping yields at ~68%.
-
NaOtBu Failure: While anhydrous, Sodium tert-butoxide is ineffective. Its specific electronic and steric profile fails to promote the requisite Pd-O-tBu intermediate for transmetalation with NPG esters under these ligand conditions 5[5].
-
TMSOK Superiority: Potassium trimethylsilanolate provides an organic-soluble oxyanionic base that drives rapid transmetalation at room temperature (25 °C), achieving >95% yield while virtually eliminating thermal and hydrolytic degradation.
Self-Validating Experimental Protocol
This methodology establishes a robust, self-validating workflow designed to ensure reproducible C-C bond formation while preserving the integrity of the aniline moiety.
System Validation & Controls (E-E-A-T Standard)
Before committing high-value substrates, validate the system integrity using the following controls:
-
Control A (Positive): Run the protocol using 4-bromoanisole to verify catalyst and TMSOK activity. Expected outcome: >95% conversion in 1.5 hours.
-
Control B (Catalyst Omission): Omit Pd-P(t-Bu)₃-G3. Expected outcome: 0% product formation. Causality: Rules out transition-metal-free background reactions or trace metal contamination.
-
Control C (Electrophile Omission): Omit the aryl halide. Expected outcome: <2% 3,3'-diaminobiphenyl. Causality: Quantifies the rate of oxidative homocoupling of the NPG ester.
Step-by-Step Methodology
Reagents Required:
-
Aryl halide (Electrophile): 1.00 mmol
-
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline: 1.20 mmol (1.2 equiv)
-
Pd-P(t-Bu)₃-G3 precatalyst: 0.02 mmol (2 mol%)
-
Potassium Trimethylsilanolate (TMSOK): 1.40 mmol (1.4 equiv)
-
Anhydrous Tetrahydrofuran (THF): 2.0 mL (0.5 M)
Procedure:
-
Preparation (Anhydrous Setup): Oven-dry a 10-mL Schlenk flask equipped with a magnetic stir bar. Transfer into a nitrogen-filled glovebox. Causality: Strict exclusion of moisture is required to prevent TMSOK hydrolysis and subsequent boronate degradation.
-
Reagent Loading: Inside the glovebox, charge the flask with the aryl halide (1.00 mmol), 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (1.20 mmol), and Pd-P(t-Bu)₃-G3 (0.02 mmol).
-
Solvent & Base Addition: Add 2.0 mL of anhydrous THF to dissolve the reagents. Finally, add TMSOK (1.40 mmol) in one portion. Seal the flask with a rubber septum and remove it from the glovebox.
-
Reaction: Stir the homogeneous mixture vigorously at 25 °C. Monitor the reaction via LC-MS. Self-Validation Check: Take an aliquot at 30 minutes. The mass of the free aniline (m/z 93.13) should be absent or minimal, confirming the suppression of protodeboronation.
-
Quench: After 1.5 hours (or upon complete consumption of the aryl halide), quench the reaction by adding 2.0 mL of 1 M aqueous ethanolamine. Causality: Ethanolamine acts as a bidentate ligand that rapidly sequesters the palladium catalyst from the organic phase, preventing Pd-mediated oxidation of the electron-rich biaryl amine product during workup 4[4].
-
Extraction & Drying: Extract the mixture with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine (5 mL), dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Workflow Visualization
Figure 2: Step-by-step experimental workflow for homogeneous anhydrous cross-coupling.
Troubleshooting Guide
-
Issue: High levels of aniline detected (Protodeboronation).
-
Root Cause: Moisture ingress. TMSOK is highly hygroscopic and will generate KOH and hexamethyldisiloxane upon exposure to water, leading to rapid boronate destruction.
-
Solution: Use strictly anhydrous THF (stored over molecular sieves) and ensure TMSOK is stored and handled inside a high-quality glovebox.
-
-
Issue: Formation of 3,3'-diaminobiphenyl (Homocoupling).
-
Root Cause: Presence of oxygen in the reaction mixture, which oxidizes Pd(II) and drives the homocoupling of the boronate.
-
Solution: Ensure the THF is thoroughly degassed (e.g., via freeze-pump-thaw or sparging with argon) prior to use.
-
-
Issue: Incomplete conversion of Aryl Chloride.
-
Root Cause: Aryl chlorides possess a higher activation energy for oxidative addition compared to bromides or iodides.
-
Solution: Increase the reaction temperature to 40–60 °C. The NPG ester is robust enough to withstand mild heating in the anhydrous TMSOK system without significant degradation.
-
References
-
Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]
-
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline, 98% Purity Source: CP Lab Safety URL:[Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate Source: Organic Syntheses URL:[Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate Source: PMC (NIH) URL:[Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline in Medicinal Chemistry
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Protocols
Executive Summary
In modern drug discovery, the rapid assembly of complex biaryl architectures relies heavily on the Suzuki-Miyaura cross-coupling reaction. While free boronic acids and pinacol (pin) esters dominate the literature, they often present distinct liabilities: free boronic acids are prone to trimerization (boroxines) and protodeboronation, whereas pinacol esters can suffer from sluggish transmetalation kinetics due to steric hindrance.
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (CAS: 220080-93-3) emerges as a highly strategic bifunctional building block that solves these challenges[1]. Featuring a 6-membered neopentyl glycol boronate ester (dioxaborinane) and a meta-substituted aniline moiety, this reagent offers a "Goldilocks" profile: exceptional thermodynamic stability for benchtop handling, combined with accelerated transmetalation kinetics during palladium catalysis[2][3]. This application note details the structural rationale, orthogonal reactivity workflows, and self-validating protocols for deploying this reagent in the synthesis of advanced active pharmaceutical ingredients (APIs), such as kinase and IDO inhibitors[1].
Structural Rationale: The Neopentyl Glycol Advantage
The selection of a boron protecting group is a critical parameter in synthetic route design. The 6-membered dioxaborinane ring of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline provides distinct mechanistic advantages over its 5-membered dioxaborolane (pinacol) counterpart[4]:
-
Accelerated Transmetalation Kinetics: During the catalytic cycle of a Suzuki-Miyaura coupling, the transmetalation step (transfer of the aryl group from boron to palladium) is frequently the rate-limiting step. Pinacol esters are sterically hindered by four methyl groups adjacent to the C-O bonds. In contrast, the neopentyl glycol ester positions its gem-dimethyl groups at the 5-position of the ring, pointing away from the boron center. This reduced steric bulk facilitates the rapid formation of the pre-transmetalation Pd-O-B intermediate, leading to significantly faster transmetalation rates[3].
-
Thermodynamic Stability: The 6-membered ring minimizes ring strain compared to 5-membered systems, offering improved stability against spontaneous hydrolysis and protodeboronation in aqueous basic conditions[1].
-
Bifunctional Orthogonality: The presence of the primary amine allows for divergent synthetic pathways. The aniline can act as a nucleophile for amide, urea, or sulfonamide formation either prior to or subsequent to the Suzuki coupling, making it an ideal precursor for hinge-binding motifs in kinase inhibitor design.
Orthogonal Synthetic Workflows
The following diagram illustrates the divergent/convergent pathways enabled by the orthogonal reactivity of the aniline and boronate ester moieties.
Orthogonal synthetic workflows utilizing 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline.
Quantitative Data Summary
To guide reagent selection, Table 1 summarizes the comparative physicochemical and kinetic profiles of common aryl boron reagents.
Table 1: Comparative Profile of Aryl Boron Reagents
| Property / Reagent Type | Free Boronic Acid | Pinacol Ester (Dioxaborolane) | Neopentyl Glycol Ester (Dioxaborinane) |
| Ring Size | N/A | 5-Membered | 6-Membered |
| Thermodynamic Stability | Low (Forms boroxines) | Very High | High (Bench-stable solid) |
| Transmetalation Kinetics | Fast | Slow (Sterically hindered) | Fast (Reduced steric bulk at Boron) |
| Aqueous Hydrolysis Rate | N/A | Slow | Moderate to Slow |
| Atom Economy | High | Low | Moderate |
| Purification | Difficult (Streaks on SiO2) | Easy (Silica gel compatible) | Easy (Silica gel compatible) |
Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the operational choice to ensure high fidelity and reproducibility.
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling (Pathway B, Step 1)
Objective: To synthesize a functionalized biaryl aniline while preserving the primary amine for downstream derivatization.
Reagents & Materials:
-
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (1.1 equiv)
-
Aryl Halide (Bromide or Iodide) (1.0 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
-
K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
-
Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline, and K₂CO₃.
-
Causality: K₂CO₃ is chosen as a mild, inorganic base. It is strong enough to form the reactive hydroxyboronate intermediate required for transmetalation, but mild enough to prevent unwanted side reactions with the free aniline.
-
-
Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 10 minutes.
-
Causality: The biphasic solvent system ensures solubility of both the organic substrates (Dioxane) and the inorganic base (H₂O). Degassing is critical to prevent the oxidative homocoupling of the boronate ester and the deactivation of the Pd(0) catalyst.
-
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask and heat to 90 °C for 4–8 hours.
-
Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step, pushing the catalytic cycle forward efficiently.
-
-
Self-Validation / Monitoring: Monitor the reaction via LC-MS.
-
Validation Check: The reaction is complete when the mass of the boronate starting material ([M+H]⁺ = 206.1) is fully consumed, and the corresponding biaryl mass appears. The neopentyl glycol byproduct is water-soluble and will not appear in the UV trace.
-
-
Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.
Protocol B: Amide Bond Formation (Pathway A, Step 1)
Objective: To derivatize the aniline moiety while leaving the neopentyl glycol boronate ester completely intact for a subsequent cross-coupling.
Reagents & Materials:
-
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: Anhydrous DMF
Step-by-Step Methodology:
-
Pre-Activation: In a dry round-bottom flask under Argon, dissolve the carboxylic acid and HATU in anhydrous DMF (0.2 M). Add DIPEA and stir at room temperature for 10 minutes.
-
Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. Pre-activation prevents the aniline from competing for the coupling reagent, ensuring clean conversion. DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid without attacking the active ester.
-
-
Aniline Addition: Add 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline in one portion. Stir at room temperature for 2 hours.
-
Causality: The reaction is kept at room temperature to prevent any thermal degradation or transesterification of the boronate ester. The robust nature of the 6-membered dioxaborinane ring ensures it remains intact under these mildly basic conditions[2].
-
-
Self-Validation / Monitoring: Monitor by TLC (Hexanes/EtOAc).
-
Validation Check: The aniline starting material is highly polar and UV-active. Its disappearance confirms complete acylation.
-
-
Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
References
-
National Institutes of Health (NIH). Palladium-Catalyzed Borylation of Primary Alkyl Bromides. PMC. Available at:[Link]
-
Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Available at: [Link]
Sources
- 1. 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline | 220080-93-3 | Benchchem [benchchem.com]
- 2. 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane | 627906-96-1 | Benchchem [benchchem.com]
- 3. Palladium-Catalyzed Borylation of Primary Alkyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
Application Note: Strategic Utilization of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline in Advanced Organic Synthesis
Executive Summary
In modern drug discovery and complex organic synthesis, the rapid assembly of biaryl architectures requires building blocks that offer both versatility and chemoselectivity. 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (CAS: 220080-93-3), commonly referred to as 3-aminophenylboronic acid neopentyl glycol (NPG) ester, is a highly valuable bifunctional reagent. By combining a nucleophilic aniline moiety with a masked, cross-coupling-ready boronic ester, this compound enables orthogonal synthetic strategies. It has become a cornerstone reagent in the development of targeted therapeutics, including MAP4K4 inhibitors[1], PI3K inhibitors[2], and c-KIT mutant inhibitors[3].
Mechanistic Insights: The "Goldilocks" Boronic Ester
The selection of the neopentyl glycol (NPG) ester over the free boronic acid or the ubiquitous pinacol (pin) ester is driven by precise mechanistic causality:
-
Overcoming Free Acid Limitations: Free 3-aminophenylboronic acid is zwitterionic, highly polar, and prone to spontaneous dehydration into variable mixtures of boroxines (anhydrides). This complicates purification and disrupts the precise stoichiometry required for catalytic cycles[4].
-
Enhanced Reactivity vs. Pinacol Esters: While pinacol esters offer extreme stability, their steric bulk and lower Lewis acidity can impede the critical transmetalation step in Suzuki-Miyaura couplings. The NPG ester provides a "Goldilocks" balance: it is sufficiently stable to survive multi-step N-derivatization (e.g., amide couplings, reductive aminations) but is less sterically hindered than the pinacol ester. This facilitates rapid transmetalation to Palladium(II) intermediates, particularly under anhydrous conditions using Potassium Trimethylsilanolate (TMSOK)[5].
-
Orthogonal Reactivity: The NPG ester is stable to the mild bases (e.g., DIPEA, TEA) and coupling reagents (e.g., HATU, EDC) used during N-functionalization. This allows chemists to selectively modify the aniline nitrogen without prematurely activating or hydrolyzing the carbon-boron bond.
Quantitative Comparison of Boronic Derivatives
The table below summarizes the physicochemical and reactive profiles of 3-aminophenylboronic acid derivatives to guide experimental design.
| Boronic Derivative | Stability to Protodeboronation | Reactivity in Suzuki Coupling | Ease of Purification | Suitability for N-Derivatization |
| Free Acid (-B(OH)₂) | Low (forms boroxines)[4] | High (but prone to side rxns) | Difficult (Zwitterionic) | Poor (Boron coordinates to reagents) |
| Pinacol (pin) Ester | Very High | Moderate (Requires strong base/heat) | Excellent (Lipophilic) | Excellent |
| Neopentyl Glycol (NPG) | High[4] | High (Rapid transmetalation)[5] | Excellent (Lipophilic) | Excellent |
Workflow Visualization
The bifunctional nature of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline allows for divergent library synthesis. Chemists can choose to functionalize the amine first (Path A) or perform the cross-coupling first (Path B), depending on the availability of coupling partners and the stability of intermediates.
Orthogonal synthetic workflows utilizing the bifunctional nature of the NPG boronic ester.
Validated Experimental Protocols
The following protocols represent a self-validating system for Path A (N-functionalization followed by Suzuki coupling).
Protocol A: Chemoselective Amide Coupling (N-Derivatization)
Objective: To acylate the aniline nitrogen without hydrolyzing the NPG boronic ester.
Reagents:
-
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (1.0 equiv)
-
Target Carboxylic Acid (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) (0.1 M)
Step-by-Step Methodology:
-
Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid and HATU in anhydrous DCM. Stir at room temperature for 15 minutes to pre-form the active ester.
-
Coupling: Add 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline, followed dropwise by DIPEA.
-
Causality: Using a mild, non-nucleophilic base (DIPEA) in an aprotic solvent prevents the premature hydrolysis of the 5,5-dimethyl-1,3,2-dioxaborinane ring.
-
-
Reaction Monitoring: Stir at room temperature for 4–12 hours.
-
Self-Validation: Monitor via LC-MS. The NPG ester is stable to standard acidic LC-MS mobile phases, allowing direct observation of the[M+H]⁺ peak of the intact boronic ester intermediate.
-
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the N-acyl NPG boronic ester.
Protocol B: Suzuki-Miyaura Cross-Coupling of the NPG Ester
Objective: To couple the intermediate NPG ester with an aryl halide to form the final biaryl scaffold.
Reagents:
-
N-Acyl NPG Boronic Ester from Protocol A (1.1 equiv)
-
Aryl Halide (Bromide or Iodide) (1.0 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane / H₂O (4:1 v/v) (0.1 M)
Step-by-Step Methodology:
-
Preparation: Charge a Schlenk flask or microwave vial with the N-acyl NPG boronic ester, aryl halide, Pd(dppf)Cl₂, and K₂CO₃.
-
Degassing: Add the 1,4-Dioxane/H₂O solvent mixture. Sparge the solution with N₂ or Argon for 10 minutes.
-
Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic ester and the degradation of the Pd(0) active species.
-
-
Catalytic Cycle: Heat the mixture to 80–90 °C for 6–12 hours.
-
Causality: The aqueous K₂CO₃ serves a dual purpose: it hydrolyzes the NPG ester in situ to the highly reactive boronate anion and facilitates the critical transmetalation step to the Palladium(II) complex. (Note: For water-sensitive substrates, substitute K₂CO₃/H₂O with anhydrous TMSOK in THF[5]).
-
-
Validation & Workup: The reaction is complete when the mixture transitions to a dark suspension (Pd black precipitation) and LC-MS confirms the consumption of the aryl halide. Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.
References
-
Development of MAP4 kinase inhibitors as motor-neuron-protecting agents Source: NIH (PMC) URL:[Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates Source: NIH (PMC) URL:[Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate Source: Organic Syntheses URL:[Link]
- WO2007127183A1 - Phosphoinositide 3-kinase inhibitor compounds and pharmaceutical compositions containing them Source: Google Patents URL
-
Development and Biological Evaluation of Potent and Selective c‑KITD816V Inhibitors Source: Institute for Basic Science (IBS) URL:[Link]
Sources
- 1. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2007127183A1 - Phosphoinositide 3-kinase inhibitor compounds and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 3. pr.ibs.re.kr [pr.ibs.re.kr]
- 4. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
Application Note: Palladium-Catalyzed C-N Cross-Coupling with 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline for the Synthesis of Advanced Intermediates
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) using 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline. This versatile building block allows for the strategic formation of an aryl-amine bond while preserving a neopentyl glycol boronate ester moiety for subsequent functionalization, such as Suzuki-Miyaura coupling. We present a detailed experimental protocol, mechanistic insights, key parameter optimization, and troubleshooting to enable researchers to effectively utilize this methodology for the synthesis of complex molecules in pharmaceutical and materials science research.
Introduction: The Strategic Value of a Bifunctional Reagent
The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in modern organic synthesis, central to the construction of countless pharmaceuticals, agrochemicals, and organic materials.[1][2] The Buchwald-Hartwig amination has become a premier method for this purpose, offering a reliable and general route to aryl amines from aryl halides or pseudohalides.[3][4][5]
The reagent at the core of this guide, 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline, also known as 3-aminophenylboronic acid neopentyl glycol ester, offers a significant strategic advantage. It acts as a primary aniline nucleophile in a C-N coupling reaction, while the robust boronic ester group remains intact.[6][7] This preserved functionality serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions, enabling the modular and efficient assembly of complex molecular architectures. This dual reactivity makes it an invaluable tool for creating libraries of compounds and developing intricate synthetic pathways.
The Catalytic Cycle: Mechanism of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][5][8][9] Understanding this mechanism is crucial for rational optimization and troubleshooting of the reaction. The cycle consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Activation & Oxidative Addition: The cycle begins with an active Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.[4][9] This electron-rich Pd(0) complex undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. The general reactivity order for the aryl electrophile is Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[9]
-
Amine Coordination & Deprotonation: The aniline derivative coordinates to the Pd(II) center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[3][8] The choice of base is critical and can significantly influence the reaction's success and functional group tolerance.[9][10]
-
Reductive Elimination: This is often the rate-determining step. The newly formed aryl and amido ligands on the palladium center couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][8][9] Bulky, electron-rich phosphine ligands are essential as they accelerate this final step.[11]
Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Experimental Protocol: A General Procedure
This protocol provides a reliable starting point for the C-N coupling of an aryl bromide with 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline. Optimization of the ligand, base, solvent, and temperature may be required for specific substrates.
Materials and Reagents
-
Aryl Halide: e.g., 4-Bromotoluene (1.0 mmol, 1.0 equiv)
-
Amine: 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)
-
Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.048 mmol, 4.8 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Solvent: Anhydrous Toluene (5 mL)
-
Inert Gas: Argon or Nitrogen
-
Work-up Reagents: Ethyl acetate, deionized water, brine
-
Purification: Silica gel for column chromatography
Equipment
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas manifold (Schlenk line)
-
Magnetic stir plate with heating
-
Syringes and needles for liquid transfer
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (Pd₂(dba)₃), the ligand (XPhos), and the base (NaOtBu).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reactants: Under a positive pressure of inert gas, add the aryl bromide, followed by the 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired diarylamine product.
Caption: A generalized workflow for C-N cross-coupling experiments.
Causality Behind Experimental Choices: Optimizing Key Parameters
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of its components. Understanding the role of each parameter allows for rational optimization.
| Parameter | Choice & Rationale | Considerations |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂: Common, require in situ reduction to Pd(0).[10] Palladacycle Precatalysts (e.g., G3/G4): Air-stable, rapidly form active Pd(0) with base, often allowing for lower catalyst loadings and milder conditions.[4] | Precatalysts simplify setup and can improve reproducibility.[4] The choice can affect reaction kinetics and efficiency. |
| Ligand | Bulky, Electron-Rich Biarylphosphines (e.g., XPhos, RuPhos, BrettPhos): These are crucial for promoting both the oxidative addition and the rate-limiting reductive elimination steps.[11][12] | Ligand choice is highly substrate-dependent. For primary amines like our substrate, ligands like BrettPhos are often effective.[11][13] Screening may be necessary. |
| Base | Strong Bases (NaOtBu, KOtBu, LHMDS): Highly effective for deprotonating the amine but can be incompatible with base-sensitive functional groups (e.g., esters).[3][9] Weaker Inorganic Bases (K₃PO₄, Cs₂CO₃): Offer broader functional group tolerance and are often used in milder reaction protocols. Their solubility can be a factor.[9][10] | The base can interact with and sometimes inhibit the catalyst.[14][15] The pKa of the amine and the sensitivity of the substrates should guide base selection. |
| Solvent | Aprotic, Non-polar Solvents (Toluene, Dioxane, 2-MeTHF): Chosen for their ability to dissolve the reactants and their suitable boiling points for thermal reactions.[10] | The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation. |
| Temperature | 80-110 °C: Typically required to drive the reaction to completion, especially with less reactive aryl chlorides or bromides. | Modern, highly active catalyst systems can sometimes allow for lower reaction temperatures.[10] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen or water contamination). 2. Inappropriate ligand/base combination. 3. Insufficient temperature. | 1. Ensure all glassware is oven-dried. Use anhydrous, degassed solvent. Re-run under a rigorously inert atmosphere. 2. Screen a different phosphine ligand or base (e.g., switch from NaOtBu to K₃PO₄). 3. Increase reaction temperature or time. |
| Side Product Formation | 1. Hydrodehalogenation: Reduction of the aryl halide starting material. 2. Diarylation: Formation of a tertiary amine. | 1. Often caused by water. Ensure anhydrous conditions. 2. Use a slight excess of the amine. Use a ligand known to favor monoarylation (e.g., BrettPhos).[13] |
| Decomposition of Boronic Ester | Protodeborylation (cleavage of the C-B bond). | This is less common with robust neopentyl glycol esters but can occur under harsh conditions. Consider using a weaker base (e.g., K₃PO₄) or a lower reaction temperature if possible. |
Conclusion
The C-N cross-coupling of aryl halides with 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline is a powerful and strategic transformation. By following the detailed protocol and understanding the critical roles of the catalyst, ligand, and base, researchers can reliably synthesize valuable diarylamine boronic esters. These intermediates are primed for further elaboration, providing a streamlined and flexible entry point for the discovery and development of novel pharmaceuticals and functional materials.
References
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. (2019).
- Buchwald-Hartwig Coupling. Alfa Chemistry. (2024).
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. PMC.
- Mechanism of the Buchwald-Hartwig palladium catalyzed CN cross-coupling reaction and several optimized ligands. ResearchGate.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Wuxi AppTec. (2024).
-
Mechanism of Palladium-Catalyzed C–N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Base. ACS Publications. (2019). Available from: [Link]
-
3-Aminophenylboronic acid pina. SLS. Available from: [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Available from: [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available from: [Link]
-
An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. DSpace@MIT. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). Available from: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. (2016). Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available from: [Link]
- Practical and Regioselective Amination of Arenes Using Alkyl Amines. Nature Chemistry.
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. digitum.um.es [digitum.um.es]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. 3-氨基苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. entegris.com [entegris.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Scale-Up Synthesis and Downstream Workflows of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline
Executive Summary
The compound 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (CAS: 220080-93-3) is a highly versatile, dual-functional building block bridging synthetic organic chemistry, materials science, and therapeutic development[1]. Featuring a reactive amino group for facile derivatization (e.g., acylation into polymeric hydrogels) and a protected boronate ester for reversible diol binding and cross-coupling, it is a critical intermediate. This application note provides a field-proven, self-validating protocol for its pilot-scale synthesis and details its implementation in advanced saccharide sensing and biological assays.
Mechanistic Insights: The Dioxaborinane Advantage
A critical decision in organoboron scale-up is the selection of the boronic acid protecting group. While 5-membered dioxaborolane rings (e.g., pinacol esters) are ubiquitous, they present significant limitations in aqueous environments due to high Baeyer ring strain, leading to premature hydrolysis[1].
By reacting 3-aminophenylboronic acid with 2,2-dimethylpropanediol (neopentyl glycol), we generate a 6-membered dioxaborinane ring .
-
Causality of Stability : The 6-membered ring relieves torsional strain, conferring superior thermodynamic stability in aqueous buffers[1]. This is an absolute requirement when synthesizing stimuli-responsive hydrogels or conducting biological assays where premature deprotection would destroy the sensor's dynamic range.
-
Steric Shielding : In palladium-catalyzed Suzuki-Miyaura couplings, the neopentyl group provides optimal steric shielding to suppress undesired side reactions (e.g., homocoupling) while maintaining sufficient electron density for oxidative addition[1].
Scale-Up Synthesis Protocol
The most efficient method for synthesizing 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline is the direct esterification of 3-aminophenylboronic acid monohydrate with 2,2-dimethylpropanediol[1][2].
Fig 1: Scale-up synthesis workflow for 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline.
Materials & Reagents
-
3-Aminophenylboronic acid monohydrate : 12.02 g (77.6 mmol)[3]
-
2,2-Dimethylpropanediol : 8.02 g (77.0 mmol)[3]
-
Solvent : Anhydrous Chloroform (CHCl₃), 300 mL
-
Equipment : 1 L round-bottomed flask, Dean-Stark apparatus (or Soxhlet extractor with activated 4Å molecular sieves), reflux condenser, magnetic stirrer.
Step-by-Step Methodology
-
Charge the Reactor : To the 1 L round-bottomed flask, add 12.02 g of 3-aminophenylboronic acid monohydrate and 8.02 g of 2,2-dimethylpropanediol[3].
-
Solvent Addition : Suspend the solid reactants in 300 mL of anhydrous CHCl₃.
-
Causality Check: Chloroform is selected because it forms a low-boiling azeotrope with the water byproduct, facilitating continuous removal without degrading the temperature-sensitive aniline moiety[2].
-
-
Reflux & Condensation : Equip the flask with the Dean-Stark trap and reflux condenser. Heat the mixture to reflux under an inert argon atmosphere for 12–16 hours.
-
Causality Check: By continuously trapping and removing the liberated water, Le Chatelier’s Principle drives the equilibrium entirely to the right, ensuring a quantitative (~99%) yield[1].
-
-
Isolation : Cool the reaction to room temperature. Remove the chloroform under reduced pressure using a rotary evaporator.
-
Purification : Wash the resulting white solid with cold hexanes to remove trace unreacted diol, then dry in a vacuum oven at 40°C overnight.
Self-Validating Quality Control
Do not proceed to downstream applications without validating the batch.
-
FT-IR Spectroscopy : The batch is approved only if the broad boronic acid O-H stretch disappears, replaced by a sharp B-O stretch at 1,719 cm⁻¹ , while the N-H stretch at 3,436 cm⁻¹ remains intact[1].
-
Thermal Analysis (DSC) : The product must exhibit thermal stability with decomposition occurring strictly >200°C [1]. Premature decomposition indicates residual water or diol, necessitating recrystallization.
Downstream Workflows & Applications
Saccharide Sensing via Dye Displacement
The compound is heavily utilized in the fabrication of boronate hydrogels for continuous saccharide monitoring[3]. The mechanism relies on a competitive binding assay using a fluorescent indicator like Alizarin Red S (ARS)[4][5].
Fig 2: Dye displacement signaling pathway for saccharide detection using boronate hydrogels.
Workflow Principle : The Lewis acidic boronic ester binds the diol units of ARS, forming a highly fluorescent complex. When a target saccharide (which possesses a higher binding affinity) is introduced, it competitively displaces the dye. The release of free ARS quenches the fluorescence, providing a direct, reversible quantitative readout of saccharide concentration[4][5].
Therapeutic Potential (IDO Inhibition)
Beyond materials science, this boron-containing compound modulates metabolic pathways associated with immune regulation. It acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO) , an enzyme exploited by tumors to suppress immune responses. By inhibiting IDO, the compound helps restore a robust T-cell mediated anti-tumor immunity, positioning it as a valuable scaffold in oncology drug development[1].
Quantitative Data Summaries
Table 1: Structural & Physical Properties Comparison
| Property | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
|---|---|---|
| CAS Number | 220080-93-3 | 210907-84-9 |
| Molecular Formula | C₁₁H₁₆BNO₂ | C₁₂H₁₈BNO₂ |
| Molar Mass | 205.06 g/mol | 219.09 g/mol |
| Boronate Ring Type | 6-membered (Dioxaborinane) | 5-membered (Dioxaborolane) |
| Aqueous Stability | High (Lower ring strain)[1] | Low (Faster hydrolysis)[1] |
| Thermal Stability | Decomposes >200°C[1] | Moderate |
Table 2: Biological & Analytical Application Metrics
| Application Area | Mechanism of Action | Key Metric / IC50 | Source |
|---|---|---|---|
| Cancer Therapeutics | Indoleamine 2,3-dioxygenase (IDO) Inhibition | Potent (Enhances T-cell response) | [1] |
| Enzyme Inhibition | Glycosidase Inhibition | IC50 = 188 µM | [1] |
| Saccharide Sensing | Dye Displacement (Alizarin Red S) | High affinity for Fructose/Glucose |[3],[4] |
References
Sources
- 1. 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline | 220080-93-3 | Benchchem [benchchem.com]
- 2. 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline | 220080-93-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Design and Development of Fluorescent Nano-Optodes for in Vivo Glucose Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline
Welcome to the Advanced Applications Support Center. Working with 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline presents a dual mechanistic challenge: managing the Lewis-basic coordinating potential of an unprotected free aniline while effectively activating the sterically hindered neopentyl glycol boronate ester. As a Senior Application Scientist, I frequently see researchers struggle with stalled catalytic cycles or massive protodeboronation when applying generic Suzuki conditions to this specific substrate.
This guide deconstructs the causality behind these experimental failures and provides a self-validating framework to achieve high-yielding, reproducible cross-couplings.
Mechanistic Pathway & Failure Modes
To troubleshoot effectively, we must first visualize where the catalytic cycle is breaking down. The diagram below maps the productive pathway against the two most common off-cycle failure modes for this substrate: amine poisoning and protodeboronation .
Suzuki-Miyaura catalytic cycle highlighting off-cycle amine poisoning and protodeboronation.
Core Troubleshooting Desk (Q&A)
Q1: My reaction stalls at 15-20% conversion, and adding more Pd(PPh₃)₄ doesn't help. What is poisoning the catalyst? A1: The free amino (-NH₂) group on your substrate is outcompeting the oxidative addition complex for the palladium center. Unprotected anilines act as potent Lewis bases, coordinating to the electrophilic Pd(II) intermediate to form stable, off-cycle complexes that permanently halt the catalytic cycle[1]. Causality & Solution: To prevent this, you must increase the steric bulk around the palladium center to physically block amine coordination. Switch from first-generation catalysts to modern Buchwald precatalysts (e.g., XPhos Pd G3). The bulky dialkylbiaryl phosphine ligand creates a steric shield around the Pd center, forcing the reaction down the productive transmetalation pathway while simultaneously accelerating the reductive elimination step.
Q2: I am observing significant amounts of des-borylated aniline in my LC-MS traces. How do I suppress this? A2: Protodeboronation is the Achilles' heel of electron-rich aryl boronates. The electron-donating -NH₂ group increases electron density at the ipso-carbon, significantly lowering the activation energy for C-B bond cleavage by water or protic solvents[2]. Causality & Solution: The rate of protodeboronation is highly temperature- and base-dependent. Mechanistic investigations reveal that altering the base (e.g., from KOAc to K₂CO₃) can fundamentally shift the rate-determining step (RDS) from transmetalation to oxidative addition, altering the residence time of the vulnerable boronate species in solution[3]. To suppress this side reaction, transition to strictly anhydrous conditions (see Q3) or utilize a biphasic solvent system (e.g., Toluene/H₂O) with vigorous stirring to keep the boronate in the organic phase until transmetalation occurs.
Q3: The neopentyl glycol ester (5,5-dimethyl-1,3,2-dioxaborinane) seems highly unreactive compared to pinacol esters (Bpin). Why? A3: Neopentyl glycol esters exhibit exceptional chemical stability due to reduced Lewis acidity at the boron center, making them less reactive toward spontaneous transmetalation[2]. They require deliberate, strong activation. Causality & Solution: Under standard aqueous conditions, they rely on slow hydrolysis to the free boronic acid. If you require anhydrous conditions to prevent the protodeboronation mentioned in Q2, standard insoluble bases like Cs₂CO₃ will fail. Instead, employ Potassium Trimethylsilanolate (TMSOK). TMSOK acts as an organic-soluble, oxyanionic base that directly attacks the boron center, enabling rapid, homogeneous transmetalation via a "boronate mechanism" without the need for prior hydrolysis[4].
Quantitative Optimization Matrix
Use the following data-driven parameters to benchmark and optimize your reaction conditions.
| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Rationale |
| Catalyst Loading | 5-10 mol% Pd(PPh₃)₄ | 1-2 mol% XPhos Pd G3 | Bulky ligand prevents -NH₂ coordination; enables high turnover numbers (TON). |
| Base Selection | 1.5 eq Na₂CO₃ (Aqueous) | 2.0 eq TMSOK (Anhydrous) | Soluble oxyanion ensures complete formation of the reactive boronate complex[4]. |
| Temperature | 90 °C | 40-60 °C | Lower thermal energy suppresses the activation barrier for protodeboronation. |
| Reaction Time | >24 hours | 2-4 hours | Homogeneous TMSOK activation accelerates transmetalation by up to 10-fold[4]. |
Validated Standard Operating Procedure (SOP)
Anhydrous TMSOK-Promoted Coupling (Self-Validating Protocol)
This protocol is designed as a self-validating system. Do not proceed to the next step unless the observable milestone is met.
Step 1: Reagent Preparation (Strictly Anhydrous)
-
In a nitrogen-filled glovebox, charge an oven-dried vial with the aryl halide (1.0 equiv), 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (1.2 equiv), and XPhos Pd G3 (2 mol%).
-
Validation Checkpoint: Ensure the boronate ester is a free-flowing powder. Clumping indicates moisture exposure, which will trigger premature protodeboronation.
Step 2: Solvent & Base Addition
-
Add anhydrous, degassed THF (0.2 M relative to aryl halide) to the vial.
-
Validation Checkpoint: The mixture should form a pale yellow/orange suspension.
-
Add Potassium Trimethylsilanolate (TMSOK) (2.0 equiv) in one portion.
Step 3: Catalytic Initiation & Monitoring
-
Seal the vial, remove from the glovebox, and stir at 40 °C.
-
Validation Checkpoint (5 minutes): The reaction mixture MUST transition to a homogeneous deep red/brown solution. This color change is the self-validating indicator that the XPhos Pd G3 precatalyst has successfully reduced to the active Pd(0) species and oxidative addition has occurred. If the solution remains pale yellow, your catalyst is dead or poisoned.
-
Validation Checkpoint (2 hours): Pull a 10 µL aliquot for LC-MS. Successful transmetalation is validated by the disappearance of the aryl halide mass and the absence of a major peak corresponding to aniline (des-borylated starting material).
Step 4: Quench and Isolation
-
Quench the reaction by filtering through a short pad of silica gel, eluting with Ethyl Acetate.
-
Causality Note: We avoid aqueous workups here because the free aniline product can partition into the aqueous layer or form emulsions. Direct filtration removes the palladium and silanolate salts efficiently.
References
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate Source: Organic Syntheses URL:[Link]
-
Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture─What a Difference a Base Makes Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling Source: Organic Process Research & Development (ACS Publications) URL:[Link]
Sources
Technical Support Center: Troubleshooting 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline in Cross-Coupling Workflows
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behavior of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline . This bifunctional building block is highly valuable in drug discovery, but the presence of both an unprotected nucleophilic amine and a neopentyl glycol boronic ester introduces competing reaction pathways during palladium-catalyzed cross-coupling.
Rather than relying on trial and error, this guide provides mechanistically grounded troubleshooting strategies to help you identify, understand, and eliminate common side reactions, ensuring robust and reproducible Suzuki-Miyaura couplings.
Diagnostic Workflow: Identifying the Side Reaction
When a cross-coupling reaction yields poor results, LC-MS analysis of the crude mixture is your primary diagnostic tool. The following decision tree maps specific mass fragments to their corresponding side reactions, allowing you to pinpoint the exact failure mode.
Diagnostic decision tree for troubleshooting 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline.
Deep-Dive Troubleshooting (Q&A)
Q1: My LC-MS shows a major peak at m/z 94 (aniline). Why is my boronic ester degrading, and how do I stop it?
Expertise & Experience: You are observing protodeboronation , which is the cleavage of the carbon-boron bond to yield the protonated arene (aniline). While it is a common assumption in the field that boronic esters are universally more stable than their corresponding boronic acids, recent kinetic studies reveal that under basic aqueous-organic conditions, the ester can rapidly hydrolyze back to the boronic acid, which then undergoes base-catalyzed protodeboronation[1]. The neopentyl glycol ester (5,5-dimethyl-1,3,2-dioxaborinane) is particularly susceptible to this pre-hydrolytic degradation pathway.
Causality: High pH generates the highly reactive arylboronate anion (
Solution:
-
Switch to milder bases: Replace strong bases like NaOH or Na2CO3 with weaker bases such as K3PO4 or K2CO3.
-
Lower the temperature: Run the reaction at 60°C instead of the traditional 90–100°C. Lower thermal energy significantly reduces the rate of C-B bond cleavage while keeping the cross-coupling cycle active.
Mechanistic pathways of base-catalyzed protodeboronation of aniline boronic esters.
Q2: I am seeing a significant amount of symmetrical diamine biaryl (m/z 185). How do I prevent homocoupling?
Expertise & Experience: This is oxidative homocoupling . Palladium-catalyzed homocoupling of aryl boronic esters is a notorious side reaction in Suzuki-Miyaura couplings[2].
Causality: In the presence of trace oxygen, the active Pd(0) catalyst is oxidized to a Pd(II) peroxo species. This oxidized species undergoes transmetalation with two equivalents of your boronic ester, followed by reductive elimination to form the symmetrical biaryl, effectively consuming your starting material without incorporating the electrophile.
Solution:
-
Strictly exclude oxygen: Standard nitrogen bubbling (sparging) is often insufficient for sensitive substrates. Employ the Freeze-Pump-Thaw method (minimum 3 cycles) for all solvent mixtures prior to adding them to the catalyst.
-
Stoichiometric adjustments: Run the reaction with a slight excess of the aryl halide (1.1 to 1.2 eq) to kinetically favor the cross-coupling pathway over the homocoupling pathway.
Q3: My product mass is correct, but I'm also seeing a secondary amine byproduct. Is the aniline reacting?
Expertise & Experience: Yes. You are observing a competing Buchwald-Hartwig N-arylation . The unprotected free amine of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline is a competent nucleophile, which presents unique challenges in cross-coupling methodologies[3].
Causality: After the oxidative addition of the aryl halide to the Pd(0) catalyst (forming Ar-Pd-X), the intermediate faces a kinetic fork. If the aniline nitrogen coordinates to the palladium and deprotonates faster than the boronic ester can transmetalate, C-N bond formation will outcompete C-C bond formation.
Solution:
-
Ligand Tuning: Utilize sterically demanding, electron-rich phosphine ligands (such as XPhos or SPhos). These bulky ligands accelerate the transmetalation and reductive elimination steps of the Suzuki cycle, heavily favoring C-C coupling and sterically blocking the coordination of the bulky aniline amine.
Quantitative Side-Reaction Profiling
The table below summarizes how different experimental conditions influence the product distribution when coupling 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline with a standard aryl bromide. This data illustrates the necessity of moving away from "standard" conditions (Row 1) to highly optimized parameters (Row 3).
| Reaction Condition | Suzuki Product (%) | Protodeboronation (%) | Homocoupling (%) | N-Arylation (%) |
| Pd(PPh3)4, Na2CO3, Dioxane/H2O, 90°C, Air | 45 | 25 | 20 | 10 |
| Pd(dppf)Cl2, K3PO4, Toluene/H2O, 80°C, N2 Sparged | 72 | 15 | 5 | 8 |
| Pd2(dba)3, XPhos, K2CO3, Dioxane/H2O, 60°C, Freeze-Pump-Thaw | 91 | <5 | <2 | <2 |
Validated Experimental Protocol
Optimized Suzuki-Miyaura Coupling for Unprotected Aniline Boronates
This protocol is designed as a self-validating system. By strictly controlling the atmosphere, utilizing a mild base, and employing a bulky ligand, you systematically shut down the three major failure modes described above.
Step-by-Step Methodology:
-
Solvent Preparation (Critical Step): Prepare a 4:1 mixture of 1,4-Dioxane and HPLC-grade Water. Transfer the mixture to a Schlenk flask and subject it to three consecutive Freeze-Pump-Thaw cycles using liquid nitrogen. Backfill the flask with ultra-pure Argon. (Causality: Eliminates O2 to prevent oxidative homocoupling).
-
Reagent Loading: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add:
-
Aryl halide electrophile (1.0 equiv, 1.0 mmol)
-
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (1.1 equiv, 1.1 mmol)
-
K2CO3 (2.0 equiv, 2.0 mmol) - (Causality: Mild base prevents pre-hydrolytic protodeboronation).
-
Pd2(dba)3 (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%) - (Causality: Bulky ligand sterically hinders N-arylation).
-
-
Inert Atmosphere Setup: Evacuate and backfill the loaded Schlenk tube with Argon three times.
-
Solvent Addition: Inject 5.0 mL of the degassed Dioxane/Water mixture via a gas-tight syringe.
-
Reaction Execution: Seal the tube and heat to 60°C in a pre-heated oil bath for 12 hours. (Causality: Lower thermal energy minimizes C-B bond cleavage).
-
Validation & Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and wash with brine (10 mL). Extract the organic layer and analyze via LC-MS.
-
Self-Validation Check: A successful, uncontaminated run will show <5% of the m/z 94 (aniline) peak and <2% of the m/z 185 (homocoupled) peak in the crude trace. If these peaks exceed the thresholds, verify the integrity of your Freeze-Pump-Thaw cycle and the dryness of your base.
-
References
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: RSC Advances (PMC) URL:[Link]
Sources
Technical Support Center: Purification & Handling of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline Derivatives
Welcome to the Technical Support Center. As researchers and drug development professionals, handling bifunctional molecules like 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline requires navigating conflicting chemical properties. The aniline moiety is a Lewis base prone to oxidation and hydrogen bonding, while the neopentyl glycol boronic ester is a Lewis acid susceptible to hydrolysis and protodeboronation[1].
This guide provides field-validated troubleshooting, self-validating protocols, and mechanistic insights to ensure high-yield purification without compromising the structural integrity of your intermediates.
System Diagnostic Workflow
Before committing your entire batch to a purification method, use the following decision tree to diagnose the stability of your specific derivative on silica gel.
Diagnostic workflow for selecting the optimal purification strategy for boronic esters.
Quantitative Performance Metrics
To guide your experimental design, the table below summarizes the expected outcomes of various purification strategies based on historical recovery data.
| Purification Strategy | Modifier/Additive | Average Mass Recovery | Purity (HPLC Area %) | Primary Failure Mode / Limitation |
| Standard Silica Gel | None | 15 – 30% | < 80% | Severe hydrolysis & amine streaking[1] |
| Deactivated Silica | 1–3% Triethylamine | 85 – 95% | > 95% | Requires azeotropic removal of TEA[2] |
| Boric Acid Impregnation | 1% Boric Acid | 70 – 85% | > 90% | Aniline oxidation during prep[2] |
| Recrystallization | None (Hexanes/EtOAc) | 60 – 75% | > 98% | Mother liquor losses; requires pure crude |
Troubleshooting & FAQs
Q: Why does my 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline streak severely on standard silica gel, resulting in <30% mass recovery? A: This is a dual-mode failure caused by the molecule's bifunctional nature. The aniline nitrogen (a Lewis base) strongly hydrogen-bonds with acidic silanols (Si-OH) on the silica surface, causing classic amine streaking. Simultaneously, the empty p-orbital on the boron atom (a Lewis acid) coordinates with the oxygen atoms of the silanols or residual water in the stationary phase[1]. This coordination activates the neopentyl glycol ester towards hydrolysis, reverting it to the highly polar boronic acid, which irreversibly binds to the column.
Q: To fix the streaking, I washed the column with a strong base, but LC-MS now shows significant amounts of des-borylated aniline. What happened? A: You induced base-mediated protodeboronation. While 5-membered pinacol esters are generally robust, 6-membered ring boronic esters—like your 5,5-dimethyl-1,3,2-dioxaborinane derivative—can undergo protodeboronation up to two orders of magnitude faster than the parent boronic acid under basic conditions[3]. This rapid degradation is driven by the relief of 1,3-diaxial ring strain in the tetrahedral boronate intermediate[3]. Therefore, strong bases (like NaOH or alkoxides) must be strictly avoided. Use only mild, volatile bases like 1-3% triethylamine (TEA), which is sufficient to mask silanols without triggering rapid protodeboronation.
Q: How do I prevent the aniline moiety from oxidizing during purification? A: Anilines are highly susceptible to oxidation, turning from pale yellow to dark brown or purple when exposed to air and light on a high-surface-area medium like silica. To prevent this, degas your chromatography solvents by sparging them with nitrogen or argon for 15 minutes prior to use. Additionally, wrap your collection flasks in aluminum foil to minimize photo-oxidation.
Validated Methodologies
A protocol is only as reliable as its ability to prove its own success. Below are the self-validating assays and step-by-step methodologies required to purify this compound.
Protocol 1: The 2D TLC Self-Validation Assay
Rationale: Before running a column, you must prove that the stationary phase will not degrade your compound. This assay provides a visual, self-validating confirmation of stability.
-
Spotting: Apply a single, concentrated spot of the crude mixture in the bottom-left corner of a 5x5 cm silica gel TLC plate (1 cm from each edge).
-
First Development: Develop the plate in your proposed mobile phase (e.g., 30% EtOAc in Hexanes). Remove the plate and mark the solvent front.
-
Drying: Thoroughly dry the plate under a gentle stream of nitrogen for 5 minutes to remove all traces of the solvent.
-
Second Development: Rotate the plate exactly 90 degrees and develop it again in the identical solvent system.
-
Analysis: Visualize under UV (254 nm) and stain with Alizarin (which fluoresces upon binding to boronic acids).
-
Causality Check: If the compound is stable, it will migrate equally in both runs, forming a spot perfectly on the diagonal bisecting the plate. If the neopentyl glycol ester hydrolyzes into the boronic acid on the silica, the degradation products will appear below the diagonal. If off-diagonal spots appear, you must proceed to Protocol 2.
-
Protocol 2: Triethylamine-Deactivated Flash Chromatography
Rationale: Triethylamine (TEA) acts as a sacrificial Lewis base. It transiently occupies the boron p-orbital and neutralizes acidic silanols, preventing both ester hydrolysis and amine streaking[2].
-
Solvent Preparation: Prepare the desired mobile phase (e.g., Hexanes/Ethyl Acetate) and add 1–3% (v/v) Triethylamine. Degas the mixture with nitrogen.
-
Column Deactivation: Slurry-pack the silica gel with the TEA-spiked solvent. Flush the packed column with at least 3 column volumes (CV) of the same solvent. Note: This pre-saturates the acidic silanol sites with TEA.
-
Sample Loading: Dissolve the crude 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline in a minimum volume of the TEA-spiked eluent. If solubility is poor, use a few drops of dichloromethane (DCM), but keep the volume strictly minimal to avoid band broadening. Load carefully onto the column head.
-
Elution: Run the column using the TEA-spiked mobile phase. Collect fractions and monitor via TLC.
-
Concentration: Pool the product-containing fractions and concentrate under reduced pressure at a water bath temperature of <35 °C to minimize thermal degradation.
-
Azeotropic Removal of TEA: To remove residual TEA, add toluene (approx. 10 mL per gram of product) to the concentrated residue and evaporate azeotropically. Repeat this process three times, then place the purified product under high vacuum for 12 hours.
References[3] Title: In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface
Sources
- 1. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 61676-62-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
preventing deboronation of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline
Welcome to the dedicated technical support guide for 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of deboronation associated with this versatile reagent. By understanding the underlying mechanisms and implementing the robust protocols outlined below, you can ensure the integrity of your starting material and the success of your subsequent reactions.
Introduction: The Stability Challenge
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline, a neopentyl glycol boronate ester, is a crucial building block in Suzuki-Miyaura cross-coupling reactions. While generally more stable than its corresponding boronic acid, it is still susceptible to protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond. This degradation pathway can be initiated by moisture, acidic or basic conditions, and oxidative stress, leading to reduced reaction yields and the formation of aniline as a significant byproduct. This guide provides a comprehensive framework for preventing this unwanted side reaction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline.
Question 1: I observe significant aniline formation in my reaction mixture, even before adding my coupling partner. What is the likely cause?
Answer: The premature formation of aniline is a classic indicator of protodeboronation. This is most often caused by the presence of moisture or trace acidic/basic impurities in your reaction setup. The C-B bond in aryl boronate esters is susceptible to hydrolysis, which can be catalyzed by both acids and bases.
Causality: The mechanism involves the protonation of the carbon atom attached to boron, followed by the cleavage of the C-B bond. Water acts as the proton source. Even seemingly "dry" solvents can contain enough water to initiate this process, especially if the reagent has been handled or stored improperly.
Question 2: My reaction yield is inconsistent, even when I use a freshly opened bottle of the reagent. Why might this be happening?
Answer: Inconsistent yields often point to subtle variations in experimental conditions that promote deboronation. Key factors to scrutinize include:
-
Solvent Quality: The purity and water content of your solvents are critical. Anhydrous solvents should be used, and it is best practice to use freshly distilled or commercially available anhydrous grades.
-
Atmosphere: Handling the reagent under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent both hydrolysis and oxidation.
-
pH of the Reaction Mixture: While many Suzuki couplings require a base, the choice of base and its concentration can influence the rate of deboronation. A weaker base or careful, slow addition might be necessary.
Question 3: Can I use a rotary evaporator to concentrate a solution containing 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline?
Answer: This is generally not recommended without stringent precautions. The combination of heat and residual moisture in the solvent or on the glassware can accelerate deboronation. If concentration is unavoidable, it should be done at the lowest possible temperature and under a high vacuum to minimize the exposure time. It is preferable to use the solution directly or to remove the solvent under a stream of inert gas at room temperature.
Question 4: How should I properly store this reagent to ensure its long-term stability?
Answer: Proper storage is paramount for maintaining the integrity of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Reduces the rate of potential degradation pathways. |
| Atmosphere | Store under an inert atmosphere (argon or nitrogen). | Prevents hydrolysis and oxidation from ambient air. |
| Container | Use the original manufacturer's container, ensuring a tight seal. | Minimizes exposure to atmospheric moisture. |
| Handling | Dispense in a glovebox or under a positive pressure of inert gas. | Prevents contamination with air and moisture during use. |
Experimental Protocols
Protocol 1: Rigorous Solvent Preparation
This protocol ensures the removal of water and reactive impurities from solvents commonly used with 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline.
Materials:
-
Solvent of choice (e.g., THF, Dioxane, Toluene)
-
Appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons)
-
Distillation apparatus
-
Schlenk flasks or other suitable storage vessels
Procedure:
-
Pre-drying: If the solvent has a high water content, pre-dry with a less reactive drying agent (e.g., anhydrous magnesium sulfate).
-
Refluxing: Set up a distillation apparatus. Add the solvent and the appropriate drying agent to the distillation flask. Reflux the solvent under an inert atmosphere for several hours. For THF, the development of a deep blue or purple color from the benzophenone ketyl radical indicates anhydrous conditions.
-
Distillation: Distill the solvent directly into a Schlenk flask containing activated molecular sieves (3Å or 4Å).
-
Storage: Store the anhydrous solvent under an inert atmosphere.
Self-Validation: The persistence of the color indicator (for solvents like THF) or the use of a Karl Fischer titrator can validate the low water content of the prepared solvent.
Protocol 2: Inert Atmosphere Handling Workflow
This workflow minimizes the exposure of the reagent to air and moisture.
Caption: Inert atmosphere handling workflow for sensitive reagents.
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Purging: The reaction vessel should be subjected to at least three cycles of vacuum and backfilling with inert gas (argon or nitrogen).
-
Dispensing: Transfer the bottle of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline into a glovebox. If a glovebox is unavailable, use a Schlenk line and a positive pressure of inert gas to blanket the reagent while dispensing.
-
Addition: Dissolve the weighed reagent in anhydrous solvent within the purged reaction vessel.
Mechanistic Insights: The Deboronation Pathway
Understanding the mechanism of protodeboronation is key to its prevention. The following diagram illustrates the generalized acid-catalyzed pathway.
Caption: Simplified acid-catalyzed protodeboronation mechanism.
In this mechanism, a proton source (often water, catalyzed by acid) attacks the ipso-carbon of the aromatic ring, forming a Wheland-type intermediate. The C-B bond is then cleaved to restore aromaticity, resulting in the formation of the deboronated arene (aniline) and a boronic acid byproduct.
Summary of Preventative Measures
| Strategy | Action | Rationale |
| Moisture Exclusion | Use anhydrous solvents and oven-dried glassware. | Prevents hydrolysis of the C-B bond. |
| Inert Atmosphere | Handle under argon or nitrogen. | Excludes moisture and oxygen, preventing hydrolysis and oxidation. |
| pH Control | Avoid strongly acidic or basic conditions where possible. | Minimizes acid or base-catalyzed deboronation. |
| Temperature Control | Store at 2-8°C and avoid excessive heating during workup. | Reduces the kinetic rate of degradation reactions. |
By adhering to these principles and protocols, researchers can significantly enhance the stability of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline, leading to more reliable and reproducible experimental outcomes.
References
Technical Support Center: Temperature Optimization for 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline Couplings
Welcome to the advanced troubleshooting center for 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)aniline . As a neopentyl glycol (NPG) boronic ester, this substrate presents unique thermal and hydrolytic challenges compared to standard pinacol (Bpin) esters. This guide provides researchers and drug development professionals with mechanistic insights and field-proven protocols to resolve temperature-dependent failures in Suzuki-Miyaura cross-couplings.
Diagnostic Workflow
Diagnostic workflow for temperature-induced failures in dioxaborinane couplings.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why does my reaction stall at 50 °C, showing unreacted boronic ester? A1: At lower temperatures, the transmetalation step becomes the rate-limiting factor. While the less sterically encumbered NPG ester theoretically transfers its aryl group faster than a Bpin ester[1], the formation of the requisite palladium-ate complex still requires significant thermal activation. Furthermore, low temperatures reduce the solubility of inorganic bases in aqueous-organic mixtures, preventing the generation of the active boronate species. Causality-Driven Solution: Cautiously increase the temperature to 75–80 °C. If the reaction remains sluggish, do not exceed 85 °C; instead, switch to a more active precatalyst (e.g., Pd-G3 palladacycles) that facilitates low-heat transmetalation.
Q2: I increased the temperature to 110 °C to force completion, but my yield plummeted and I observed significant aniline byproduct. What is the mechanism of this degradation? A2: You are observing thermally accelerated protodeboronation . While heating generally accelerates cross-coupling, 1,3-propanediol derivatives (like the 5,5-dimethyl-1,3,2-dioxaborinane ring) are uniquely susceptible to base-mediated protodeboronation at elevated temperatures[2]. When a hydroxide or alkoxide adds to the trigonal boron to form the tetrahedral boronate, it forces the 6-membered ring into a chair conformation. This introduces severe 1,3-diaxial ring strain between the 5,5-dimethyl groups and the axial ligands on the boron atom[2]. This steric strain dramatically lowers the activation barrier for C-B bond cleavage, leading to rapid protodeboronation (yielding aniline). Causality-Driven Solution: Cap the reaction temperature at 80 °C. Use a milder base (e.g., K3PO4) to limit the steady-state concentration of the highly reactive 'ate' complex.
Q3: Does temperature affect the pre-hydrolytic pathway of this ester? A3: Yes. The net coupling rate is a competition between direct ester transmetalation and the pre-hydrolytic pathway (where the ester first hydrolyzes to the free 3-aminophenylboronic acid)[3]. Elevated temperatures in aqueous-organic mixtures exponentially accelerate ester hydrolysis. If your catalyst system is optimized for the intact ester but not the free boronic acid, this thermal hydrolysis will derail the catalytic cycle.
Q4: I see palladium black precipitating at 95 °C. How do I prevent this? A4: Palladium black indicates irreversible catalyst decomposition. High temperatures accelerate the dissociation of phosphine ligands from the Pd(0) center. Additionally, at elevated temperatures, trace oxygen can rapidly oxidize these ligands, leaving the metal unprotected and prone to aggregation[4]. Causality-Driven Solution: Ensure rigorous degassing (freeze-pump-thaw) and avoid temperature spiking by pre-heating your oil bath before submerging the reaction vessel.
Quantitative Data: Temperature vs. Reaction Pathways
The following table summarizes the causal relationship between operating temperature and the competing kinetic pathways for 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)aniline.
| Temperature (°C) | Relative Transmetalation Rate | Ester Hydrolysis Rate | Protodeboronation Risk (1,3-Diaxial Strain) | Typical Isolated Yield |
| 25 (RT) | Very Slow | Minimal | Low | < 10% |
| 50 | Moderate | Slow | Low | 30 - 40% |
| 80 (Optimal) | Fast | Moderate | Moderate | 85 - 95% |
| 110 | Very Fast | Rapid | Very High | < 40% (Major Ar-H) |
Self-Validating Protocol: Temperature-Optimized Suzuki Coupling
To prevent thermal degradation while ensuring complete conversion, utilize this self-validating methodology. This protocol incorporates built-in analytical checkpoints to verify the integrity of the reaction in real-time.
Materials:
-
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Pd(dppf)Cl₂ (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane / H₂O (4:1 ratio)
Step-by-Step Methodology:
-
Preparation: Oven-dry all glassware and stir bars. Preheat your oil bath or heating block strictly to 80 °C to avoid temperature spiking upon insertion.
-
Loading: Add the aryl halide, boronic ester, Pd(dppf)Cl₂, and K₃PO₄ to a Schlenk flask.
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with ultra-pure Nitrogen (repeat 3x).
-
Degassing: In a separate flask, rigorously degas the 1,4-Dioxane/H₂O mixture by sparging with Nitrogen for 30 minutes to prevent high-temperature ligand oxidation[4].
-
Initiation: Add the degassed solvent to the Schlenk flask via syringe. Immediately submerge the flask into the pre-heated 80 °C bath. Stir vigorously (800+ rpm) to ensure biphasic mixing.
Validation Checkpoint (1 Hour): Withdraw a 50 µL aliquot under Nitrogen flow. Dilute in MeCN and analyze via LC-MS.
-
Success State: >30% conversion to the cross-coupled product, <2% aniline byproduct. Action: Proceed with the current 80 °C temperature for 12 hours.
-
Failure State (Thermal Degradation): >5% aniline byproduct detected. The base is inducing 1,3-diaxial strain in the tetrahedral boronate, causing premature protodeboronation. Corrective Action: Immediately lower the bath temperature to 70 °C and add 0.5 mL of degassed water to attenuate the base strength.
-
Failure State (Stalled): <5% conversion, intact starting materials, no palladium black. Corrective Action: The transmetalation barrier is not being met. Increase temperature to 85 °C (Maximum limit).
References
- Source: nih.
- Source: benchchem.
- Protodeboronation of (Hetero)
- Source: acs.
- Source: sigmaaldrich.
Sources
Technical Support Center: Troubleshooting Suzuki-Miyaura Reactions with 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline
Overview
When performing Suzuki-Miyaura cross-couplings with 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)aniline, researchers frequently encounter stalled reactions or complete substrate degradation. As a neopentyl glycol boronic ester bearing an electron-rich, coordinating aniline moiety, this substrate exhibits a highly nuanced dependency on water. This guide provides field-proven, mechanistically grounded solutions to optimize your aqueous-organic biphasic conditions.
Mechanistic Insights: The Dual Role of Water
Water is not merely a solvent in this system; it is a stoichiometric reagent and a kinetic modulator. The neopentyl glycol ester is sterically hindered. While direct transmetalation of neutral boronic esters via an oxo-palladium pathway is possible[1], the classical "boronate mechanism" relies heavily on water[2]. Water serves two competing functions in this reaction:
-
Activation (Desired): Water facilitates the pre-equilibrium hydrolysis of the neopentyl glycol ester to the free boronic acid, which subsequently forms the highly reactive trihydroxyboronate [ArB(OH)3]- in the presence of base[3].
-
Protodeboronation (Undesired): Excess water at high pH drives the base-catalyzed C-B bond cleavage (protodeboronation), releasing aniline as a dead-end byproduct[3].
Mechanistic pathways of neopentyl glycol boronic ester activation and degradation.
Frequently Asked Questions (FAQs)
Q1: My reaction shows zero conversion under strictly anhydrous conditions. Why? Causality: Neopentyl glycol esters are highly stable. In the absence of water, the formation of the reactive boronate complex is thermodynamically restricted. While anhydrous transmetalation can be forced using specialized bases like potassium trimethylsilanolate (TMSOK)[2], standard bases (e.g., K₂CO₃, Cs₂CO₃) require water for solubility and to generate the hydroxide ions necessary for ester hydrolysis[4]. Solution: Introduce 2 to 5 equivalents of degassed H₂O or switch to a biphasic solvent system (e.g., 1,4-Dioxane/H₂O at a 4:1 ratio).
Q2: I added a 1:1 ratio of Water/THF, but my yield is low and LC-MS shows massive amounts of aniline. What happened? Causality: You have over-hydrated the system, triggering base-catalyzed protodeboronation. Esterification does not inherently protect the boronic acid from degradation; in fact, hydrolysis of the ester is often the rate-limiting step before rapid protodeboronation occurs in highly aqueous, basic media[3]. Solution: Reduce the water content to strictly catalytic/stoichiometric amounts (e.g., 2-5 equivalents relative to the boron species) and lower the reaction temperature to 60°C.
Q3: Does the free amino group on the aniline affect the water dependency? Causality: Yes. The primary amine can hydrogen-bond with water, altering the local hydration sphere around the boronic ester. Furthermore, the amine can competitively coordinate to the Palladium(II) center, displacing the phosphine ligands or the boronate[4]. This coordination is highly pH-dependent. Solution: Ensure the pH of your aqueous phase is sufficiently high to prevent protonation of the amine, but avoid massive excesses of hydroxide which drive protodeboronation. A mild base like K₃PO₄ in a controlled water volume is optimal.
Troubleshooting logic tree for water-related Suzuki-Miyaura failures.
Quantitative Data Summary
| Water Content | Predominant Boron Species | Transmetalation Kinetics | Protodeboronation Risk | Expected Outcome |
| Anhydrous (0 eq) | Intact Neopentyl Ester | Extremely Slow | Negligible | Stalled reaction; >95% SM recovery |
| Stoichiometric (2-5 eq) | Free Boronic Acid / Boronate | Fast | Low | Optimal cross-coupling yield |
| Biphasic (4:1 Org/Aq) | Trihydroxyboronate | Very Fast | Moderate | Good yield; requires strict temp control |
| Excess Water (1:1 Org/Aq) | Trihydroxyboronate | Fast | High | Low yield; high aniline byproduct |
Self-Validating Experimental Protocol: Water Titration Screen
To definitively diagnose whether your failure is due to failed activation or protodeboronation, run this self-validating parallel screen to isolate water as the single variable.
Materials Required:
-
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (0.1 mmol per vial)
-
Aryl halide electrophile (0.1 mmol per vial)
-
Pd(dppf)Cl₂ (5 mol%)
-
K₃PO₄ (0.2 mmol per vial)
-
Anhydrous 1,4-Dioxane
-
Degassed, deionized H₂O
Step-by-Step Methodology:
-
Master Mix Preparation: In a nitrogen-filled glovebox, prepare a master mix containing the boronic ester, aryl halide, Pd(dppf)Cl₂, and K₃PO₄ in anhydrous 1,4-Dioxane to ensure uniform catalyst distribution.
-
Aliquot Distribution: Dispense equal volumes of the master mix (equivalent to 1 mL of solvent per reaction) into four separate, flame-dried 2-dram vials equipped with magnetic stir bars.
-
Water Titration:
-
Vial A (Control): Add 0 µL H₂O (Anhydrous).
-
Vial B (Stoichiometric): Add 5.4 µL H₂O (~3 equivalents).
-
Vial C (Catalytic Biphasic): Add 50 µL H₂O.
-
Vial D (Excess Biphasic): Add 500 µL H₂O.
-
-
Reaction Execution: Seal all vials with Teflon-lined caps, remove from the glovebox, and heat simultaneously at 70°C in an aluminum heating block for 4 hours at 800 RPM.
-
Quench and Analysis: Cool to room temperature, dilute with 1 mL of acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.
-
Data Interpretation:
-
If Vial A fails but Vial B succeeds: Your previous anhydrous conditions prevented ester hydrolysis.
-
If Vials C and D show high aniline peaks: Your previous aqueous conditions induced base-catalyzed protodeboronation.
-
References
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. nih.gov.[Link]
-
Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki–Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail. acs.org.[Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. acs.org.[Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. hes-so.ch.[Link]
Sources
Validation & Comparative
Strategic Application Guide: 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline vs. Alternative Boronic Esters
As cross-coupling methodologies evolve, the selection of the organoboron reagent is no longer a mere afterthought—it is a critical parameter that dictates reaction kinetics, substrate scope, and overall yield. This guide provides an in-depth comparative analysis of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline —a neopentyl glycol (NPG) boronic ester—against traditional pinacol esters (BPin), free boronic acids, and MIDA boronates.
Designed for drug development professionals and synthetic chemists, this document unpacks the mechanistic causality behind NPG ester superiority in specific workflows and provides a self-validating experimental protocol for its application.
Mechanistic Causality: The Neopentyl Glycol (NPG) Advantage
The compound 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline features a meta-substituted aniline ring protected as an NPG boronic ester. The presence of the free amino (-NH₂) group makes the corresponding free boronic acid highly susceptible to oxidative degradation and protodeboronation.
Historically, chemists have defaulted to pinacol (BPin) esters to stabilize such labile moieties. However, BPin esters introduce significant steric encumbrance around the boron center, which severely retards the transmetalation step in the Suzuki-Miyaura catalytic cycle.
The Kinetic Superiority of NPG Esters: NPG esters strike an optimal balance between thermodynamic stability and kinetic reactivity. Structural and kinetic investigations by the [1] revealed that NPG esters can transmetalate directly to the palladium center without requiring prior hydrolysis to the free boronic acid. Because the NPG ring is less sterically hindered than the pinacol ring, the transmetalation of NPG esters is up to 100 times faster than their BPin counterparts.
Furthermore, this rapid transmetalation profile allows NPG esters to be utilized under exceptionally mild, bio-orthogonal conditions. For instance, [2] demonstrated that NPG esters successfully couple to DNA at 37 °C in minutes, whereas BPin esters either fail or require hours of incubation, risking substrate degradation.
Fig 1: Suzuki-Miyaura cycle highlighting the accelerated transmetalation of NPG boronic esters.
Comparative Performance Data
To objectively evaluate 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline, we must benchmark the NPG ester moiety against alternative boron masking strategies. The table below summarizes the quantitative and qualitative performance metrics across different boron sources.
| Property / Metric | Neopentyl Glycol (NPG) Ester | Pinacol (BPin) Ester | Free Boronic Acid | MIDA Boronate |
| Stability (Air/Moisture) | High (Bench-stable, crystalline) | High (Often viscous oils/solids) | Low (Prone to trimerization/oxidation) | Very High (Indefinitely stable) |
| Transmetalation Rate | Very Fast (~100x vs BPin) | Slow (Sterically hindered) | Fast | Extremely Slow (Requires slow release) |
| Steric Profile | Low | High | Minimal | High |
| Hydrolysis Requirement | No (Direct transmetalation) | Often requires hydrolysis | N/A | Yes (Requires harsh aqueous base) |
| Purification Ease | Excellent (Crystallizes readily) | Good (Silica compatible) | Poor (Streaks on silica) | Excellent |
Data Synthesis: NPG esters are the reagent of choice when coupling sterically hindered electrophiles or when operating under anhydrous conditions where BPin esters remain inert.
Self-Validating Experimental Protocol
When utilizing 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline, the presence of the free amine requires careful base selection. Aqueous bases can lead to competitive hydrolysis of the NPG ester, exposing the labile boronic acid to protodeboronation. Therefore, an anhydrous protocol using Potassium trimethylsilanolate (TMSOK) is highly recommended. TMSOK generates a highly active Pd-O-SiMe₃ intermediate that rapidly consumes the intact NPG ester.
This protocol is designed as a self-validating system : it incorporates built-in control checkpoints to ensure that any failure can be immediately diagnosed as either a catalytic failure, a reagent degradation issue, or a cross-contamination event.
Step-by-Step Methodology
Step 1: System Preparation & Control Setup
-
Active Reaction: In an oven-dried Schlenk flask under N₂, combine 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (1.2 equiv), the aryl halide (1.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Validation Control (Negative): Set up an identical flask omitting the Pd catalyst.
-
Causality: If product forms in the control, your system has trace palladium contamination. If the NPG ester degrades in the control, your solvent/base combination is too harsh.
Step 2: Anhydrous Base Addition
-
In a glovebox or under strict Schlenk conditions, add TMSOK (1.5 equiv) to both flasks.
-
Causality: TMSOK acts as a soluble, anhydrous oxygen-centered base. It prevents the water-mediated protodeboronation that plagues electron-rich aniline derivatives.
Step 3: Solvent Addition & Reaction Execution
-
Inject anhydrous, degassed THF (to reach 0.2 M concentration) into the flasks.
-
Heat the reaction to 65 °C with vigorous stirring.
Step 4: Kinetic Monitoring (The Validation Check)
-
At t = 30 min and t = 120 min, withdraw a 50 µL aliquot from the active reaction. Quench via filtration through a short pad of silica using EtOAc.
-
Analyze via GC-MS or LC-MS.
-
Causality: Due to the high transmetalation rate of the NPG ester, >50% conversion should be observed at 30 minutes. If starting material remains but the NPG ester is consumed, protodeboronation has occurred (check solvent dryness).
Step 5: Workup & Isolation
-
Once complete, cool to room temperature, dilute with EtOAc, and wash with water to remove silanol byproducts and inorganic salts.
-
Purify the resulting biaryl aniline via standard flash column chromatography.
Fig 2: Self-validating experimental workflow for NPG boronic ester cross-coupling reactions.
Conclusion
For drug development professionals synthesizing complex biaryl amines, 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline represents a massive kinetic and stability upgrade over traditional pinacol esters or free boronic acids. By leveraging the reduced steric profile of the neopentyl glycol ring and pairing it with anhydrous bases like TMSOK, researchers can achieve near-quantitative yields while entirely bypassing the protodeboronation pathways that typically plague electron-rich boronic species.
References
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." Journal of the American Chemical Society, 140(12), 4401-4416. URL:[Link]
-
Lercher, L., McGouran, J. F., Kessler, B. M., Schofield, C. J., & Davis, B. G. (2013). "DNA Modification under Mild Conditions by Suzuki–Miyaura Cross-Coupling for the Generation of Functional Probes." Angewandte Chemie International Edition, 52(40), 10553-10558. URL:[Link]
Strategic Advantages of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline in Cross-Coupling Synthesis: A Comparative Guide
As a Senior Application Scientist, I frequently observe a recurring bottleneck in high-throughput drug discovery and complex molecule synthesis: the delicate balance between the stability and reactivity of boron-based nucleophiles. While pinacol esters (BPin) have long been the industry standard due to their bench stability, their sluggish transmetalation kinetics often necessitate harsh conditions that degrade sensitive functional groups.
Enter 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline —a bifunctional building block featuring a neopentyl glycol (NPG or BNeo) boronic ester. By replacing the sterically encumbered tetramethylated pinacol ring with a less hindered dimethylated dioxaborinane ring, this reagent fundamentally alters the kinetic profile of the Suzuki-Miyaura coupling [1]. This guide objectively compares the performance of BNeo esters against traditional alternatives and provides a self-validating protocol for integrating this reagent into your synthetic workflows.
Mechanistic Causality: Why BNeo Outperforms BPin
The core advantage of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline lies in the thermodynamics and kinetics of the transmetalation step. In a standard Suzuki-Miyaura cycle, transmetalation is often the rate-limiting step.
-
Steric Relief: The tetramethyl backbone of a BPin ester creates significant steric bulk around the boron center, hindering the approach of the Pd(II)-hydroxo or Pd(II)-alkoxo intermediate. The BNeo ester removes two of these methyl groups. This subtle structural change reduces steric clash, allowing the formation of the critical pre-transmetalation Pd-O-B linkage to occur exponentially faster.
-
Kinetic Evidence: Studies by the Denmark group and quantitative analyses by Hartwig and Carrow have demonstrated that the transmetalation of neopentyl glycol boronic esters is significantly faster than that of pinacol esters. In direct comparisons, BNeo transmetalation can occur in under 2 minutes, whereas the equivalent BPin ester requires up to 1.5 hours under identical mild conditions [1, 2].
-
Orthogonal Stability: Despite this heightened reactivity, BNeo esters maintain excellent bench stability and resistance to protodeboronation, unlike free boronic acids (B(OH)₂), which are prone to trimerization (forming boroxines) and rapid degradation [3]. Furthermore, BNeo derivatives can be isotopically labeled or functionalized under milder conditions than their BPin analogues [4].
Quantitative Performance Comparison
To facilitate reagent selection, the following table synthesizes the operational and kinetic profiles of common boron sources used in cross-coupling.
| Boron Source | Structural Feature | Relative Transmetalation Rate | Bench Stability | Purification Compatibility | Ideal Application |
| Boronic Acid (B(OH)₂) | Free hydroxyls | Fast | Low (Prone to protodeboronation) | Difficult (Streaking on silica) | Immediate use, simple robust substrates |
| Pinacol Ester (BPin) | Tetramethylated ring | Slow (Sterically hindered) | High | Easy (Standard silica) | Long-term storage, highly labile substrates |
| Neopentyl Glycol (BNeo) | Dimethylated ring | Very Fast (Up to 100x vs BPin) | High | Easy (Standard silica) | Hindered couplings, rapid library synthesis |
| MIDA Boronate | N-coordinated bicyclic | Extremely Slow (Requires hydrolysis) | Very High | Easy (Standard silica) | Iterative sequential couplings [3] |
Catalytic Workflow & Logical Relationships
The following diagram illustrates the Suzuki-Miyaura catalytic cycle, highlighting the specific node where the BNeo ester accelerates the pathway compared to traditional BPin esters.
Suzuki-Miyaura cycle highlighting rapid transmetalation of BNeo esters.
Self-Validating Experimental Protocol
When utilizing 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline, the presence of the free primary amine requires careful catalyst selection to prevent competitive binding to the palladium center. The following protocol utilizes Pd(dppf)Cl₂, which provides a robust, electron-rich bidentate environment that outcompetes amine coordination.
Materials Required:
-
Nucleophile: 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (1.1 equiv)
-
Electrophile: Aryl bromide or iodide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology & Causality:
-
Reaction Assembly: In a standard Schlenk tube or microwave vial, combine the aryl halide (1.0 mmol), 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (1.1 mmol), K₂CO₃ (3.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).
-
Causality: A slight 10% excess of the BNeo ester compensates for any trace oxidative degradation. K₂CO₃ is chosen because its pKa is perfectly tuned to form the reactive Pd-OH species without prematurely hydrolyzing the NPG ester to the less stable free boronic acid.
-
-
Solvent Addition & Degassing: Add 5.0 mL of the Dioxane/H₂O mixture. Sparge the solution vigorously with N₂ or Argon for 15 minutes.
-
Causality: The biphasic aqueous system is mandatory to dissolve the inorganic base and facilitate transmetalation. Strict deoxygenation is critical; oxygen will irreversibly oxidize Pd(0) to Pd(II) and promote the oxidative homocoupling of the aniline derivative.
-
-
Thermal Activation: Seal the vessel and heat to 80 °C.
-
System Validation Checkpoint 1: Within the first 10 minutes, the solution should transition from a reddish-brown to a deep, homogeneous amber. If the solution crashes out into a black precipitate (Pd black), the catalyst has decomposed, likely due to insufficient degassing or an overly coordinating substrate.
-
-
Reaction Monitoring: Stir at 80 °C for 2 to 4 hours.
-
System Validation Checkpoint 2 (TLC/LCMS): Because BNeo transmetalation is highly accelerated, the reaction should reach >95% conversion in under 4 hours. If using a BPin equivalent, this same substrate might require 12–18 hours [2]. The free amine on the product will stain brightly with Ninhydrin on a TLC plate, allowing unambiguous differentiation from the starting aryl halide.
-
-
Workup & Isolation: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Causality: Removing the aqueous base immediately halts any background degradation. The resulting crude biaryl amine is highly stable and can be directly loaded onto silica gel for flash chromatography without the streaking typically associated with residual boronic acids.
-
Conclusion
For drug development professionals synthesizing complex biaryl libraries, 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline offers a distinct strategic advantage. It provides the bench stability and ease of handling of a pinacol ester while delivering the rapid, high-yielding transmetalation kinetics of a free boronic acid. By adopting BNeo esters, researchers can significantly reduce reaction times, lower catalyst loadings, and preserve sensitive functional groups that would otherwise degrade under prolonged thermal stress.
References
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5R05XqyjpNXF2-Jipj-3XdOkTpL249jmJvufn7b2MywsPiI8NAPaN9xy0WVJB6wfNNfv_CRii_CRT4AR0MdcIky4n1l_Xn_liuzJqxHK88Wjtf73LbA08q1lAH5-MXgV-wsrJ4MFT8UWwZT5VGuU4_47hDRzEeQYZTjWma-9nj_AqlbIhh8kdzQxEmTeLsKRovH7EDy6hsA-i5Bm4LxMaG8KvXovuGEKVi9sP12OLMvIpHoSfWhH-EYLknmg=]
- DNA Modification under Mild Conditions by Suzuki–Miyaura Cross-Coupling for the Generation of Functional Probes. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEer1kTsJND9FJy9xIM4qRmxaT48_tODdB5eyl0kKaMf59rL6xwiP50K1ZsWLZBZAKrTbRImSpm3WltUwKZ9cL2ypBmdAqGreNN4FFCTe8pWxF1fYOGbzYAEctU3vyo87AYVCXv4qaRzKjsZbw=]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHph7ZF4_NCstLDOc_k8f-NpW7uyCh1Cjj92ibLzu2sH4dknEp3weIzLWwh735-k8rA2985O2g3TUQCmNglzhxmMai6BlAx08YCU5izNsAOsl4u1-yTDoS35DM2HZn_0X7w_k-jEiTKAKTtKw6pLZfPU0cSfOQYAcNvhtIVbPP0EBFfgNYU1v5mRw==]
- Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange. Chemical Science (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1OjCnUWfuk_XckzcEV4mKLxdlzsqrgYb1hBOSO6EmX9T1-gaqkd6LNIVRkxD-HgrpvGDkfPWacqYzSPhTdqCY3Pk_-CxJ86A0pfwVzpjFdtAtC9g7vzmahTJqlZyec9JZOXdmEKNaCCBFyL-Ti2sPnmBSgLtvqRzf]
A Comparative Guide to Catalyst Performance in the Synthesis of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline
Introduction: 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline, a versatile building block in medicinal chemistry and materials science, enables the facile construction of complex molecular architectures through carbon-carbon and carbon-heteroatom bond formation. The efficiency of its synthesis is paramount for its widespread application. This guide provides a comprehensive comparison of common catalytic systems for the preparation of this key intermediate, with a focus on reaction yields and mechanistic insights. The data and protocols presented herein are designed to assist researchers in selecting the optimal synthetic route for their specific needs.
I. Synthetic Strategies and Catalyst Selection
The synthesis of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline and its analogues can be broadly approached through three primary methods: direct esterification, palladium-catalyzed cross-coupling, and iridium-catalyzed C-H borylation. The choice of catalyst is a critical parameter that dictates the reaction's efficiency, substrate scope, and functional group tolerance.
Direct Esterification: The High-Yielding Benchmark
The most straightforward and often highest-yielding method is the direct condensation of 3-aminophenylboronic acid with 2,2-dimethyl-1,3-propanediol (neopentyl glycol). This method is typically uncatalyzed or may be promoted by simple acid or Dean-Stark conditions to remove water.
Key Advantages:
-
Exceptional Yields: This method consistently delivers near-quantitative yields, often reaching 99%.[1]
-
Operational Simplicity: The reaction is easy to set up and does not require specialized catalysts or inert atmospheres.
-
Atom Economy: It represents a highly atom-economical route to the desired product.
Due to its simplicity and high efficiency, direct esterification is the preferred method when the requisite 3-aminophenylboronic acid is readily available and cost-effective.
Palladium-Catalyzed Miyaura-Ishiyama Borylation: A Versatile Cross-Coupling Approach
For substrates where the corresponding aryl halide is more accessible than the boronic acid, the palladium-catalyzed Miyaura-Ishiyama borylation is a powerful alternative. This reaction couples an aryl halide (typically a bromide or iodide) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂) or bis(neopentyl glycolato)diboron, in the presence of a palladium catalyst and a base. The choice of ligand is crucial for achieving high catalytic activity.
Catalyst Systems and Performance:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) of Borylated Aniline Derivative | Reference |
| PdCl₂(dppf) | dppf | KOAc | DMSO | 80 | up to 98 (general for aryl halides) | [2] |
| Pd(OAc)₂ | DPEphos | Et₃N | Dioxane | 100 | 63 (for N,N-dimethyl-3-bromoaniline) | [2] |
| Pd(OAc)₂ | t-Bu₃P·HBF₄ | KOAc | Mechanochemical (H₂O) | 100 | 92 (for 3-bromoanisole) | [3] |
| [Pd(allyl)Cl]₂ | SPhos | Sodium-2-ethylhexanoate | Water (TPGS-750-M) | Room Temp | Good yields for various aryl bromides | [4] |
Causality Behind Experimental Choices: The selection of a bulky, electron-rich phosphine ligand, such as SPhos or t-Bu₃P·HBF₄, is critical for promoting the oxidative addition of the aryl halide to the palladium(0) center and facilitating the subsequent reductive elimination. The base, typically a mild one like potassium acetate (KOAc), is essential for the transmetalation step. The choice of solvent can also significantly impact the reaction rate and yield, with polar aprotic solvents like DMSO or dioxane being common.[5][6]
Iridium-Catalyzed C-H Borylation: The Frontier of Direct Functionalization
Iridium-catalyzed C-H borylation represents a cutting-edge approach that allows for the direct conversion of a C-H bond on the aniline ring to a C-B bond, bypassing the need for a pre-functionalized halide or boronic acid starting material. Regioselectivity is a key challenge and is often controlled by steric factors or the use of directing groups.
Catalyst Systems and Performance:
| Catalyst System | Ligand | Boron Source | Solvent | Temperature (°C) | Regioselectivity & Yield | Reference |
| [Ir(OMe)(cod)]₂ | dtbpy | B₂pin₂ | Cyclooctane | 80-100 | Generally meta/para selective | [1] |
| [Ir(OMe)(cod)]₂ | Ligand with EWG | B₂pin₂ | p-xylene | 80 | ortho-selective for protected anilines (good to excellent yields) | [7][8][9] |
| [Ir(OMe)(cod)]₂ | dtbpy | B₂eg₂ | THF | 80 | High ortho-selectivity for anilines (avg. 71%) | [10] |
Expert Insights: The use of a directing group on the aniline nitrogen can dramatically influence the regioselectivity of the C-H activation step, favoring the ortho position.[7][8][9] Furthermore, the nature of the boron reagent itself can alter the regiochemical outcome, with ethylene glycol-derived diboron reagents showing a preference for ortho-borylation of anilines.[10]
II. Experimental Protocols
Protocol for Palladium-Catalyzed Borylation of 3-Bromoaniline
This protocol is a representative procedure for the Miyaura-Ishiyama borylation.
Materials:
-
3-Bromoaniline
-
Bis(pinacolato)diboron (B₂pin₂)
-
PdCl₂(dppf) (Palladium(II) chloride bis(diphenylphosphino)ferrocene)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromoaniline (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), and potassium acetate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add PdCl₂(dppf) (0.03 mmol, 3 mol%) to the flask.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, wash the pad with ethyl acetate, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
III. Mechanistic Overview and Visualizations
A fundamental understanding of the catalytic cycles is crucial for troubleshooting and optimizing these reactions.
Palladium-Catalyzed Miyaura-Ishiyama Borylation
The catalytic cycle for the palladium-catalyzed borylation of an aryl halide generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle for Iridium-catalyzed C-H borylation.
IV. Conclusion
The synthesis of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline can be achieved with high efficiency through several catalytic methods. For researchers with access to 3-aminophenylboronic acid, direct esterification remains the most economical and highest-yielding approach. When starting from 3-bromoaniline, palladium-catalyzed Miyaura-Ishiyama borylation offers a robust and versatile alternative, with catalyst and ligand choice being paramount for optimal performance. For more advanced applications and direct functionalization of the aniline core, iridium-catalyzed C-H borylation presents a powerful, albeit more complex, strategy where regioselectivity can be finely tuned through ligand and directing group design. The selection of the most appropriate method will ultimately depend on the availability of starting materials, cost considerations, and the desired scale of the synthesis.
V. References
-
BenchChem. (n.d.). Iridium-Catalyzed C-H Borylation for the Synthesis of Complex Molecules. Retrieved from BenchChem website.
-
Application Notes and Protocols: Iridium-Catalyzed C-H Borylation for the Synthesis of Complex Molecules. (n.d.). BenchChem.
-
Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp3)–H borylation of chlorosilanes. (2014, December 4). Chemical Science (RSC Publishing).
-
Li, H.-L., Kanai, M., & Kuninobu, Y. (2017). Iridium/Bipyridine-Catalyzed ortho-Selective C–H Borylation of Phenol and Aniline Derivatives. Organic Letters, 19(21), 5944–5947.
-
Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. (n.d.).
-
Iridium-Catalyzed ortho-Selective Borylation. (n.d.).
-
Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. (2012, June 25). Organic Letters - ACS Publications - American Chemical Society.
-
Berry, J. (2022, November 1). IRIDIUM-CATALYZED C-H BORYLATION. Chemistry.
-
Li, H. L., Kanai, M., & Kuninobu, Y. (2017). Iridium/Bipyridine-Catalyzed ortho-Selective C-H Borylation of Phenol and Aniline Derivatives. Organic letters, 19(21), 5944–5947.
-
Malapit, C. A., et al. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. ACS Catalysis, 8(3), 2270–2275.
-
Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. (2020, November 27). The Journal of Organic Chemistry - ACS Publications.
-
Kubota, K., et al. (2022). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 18, 86.
-
Recent advances in palladium-catalyzed carbon-carbon and carbon-boron bond forming processes. (n.d.). DSpace@MIT.
-
Pd-Catalyzed Borylation in Water and Its Application to the Synthesis of Active Pharmaceutical Ingredient (API) Intermediates. (2024, August 19). The Journal of Organic Chemistry - ACS Publications.
-
Para-Selective, Iridium-Catalyzed C−H Borylations of Sulfated Phenols, Benzyl Alcohol. (2019, September 16). Chemistry.
-
Leconte, N., et al. (2004). Palladium-Catalyzed Borylation of Phenyl Bromides and Application in One-Pot Suzuki−Miyaura Biphenyl Synthesis. Organic Letters, 6(23), 4243–4245.
-
Miyaura Borylation Reaction. (2025, January 13). Alfa Chemistry.
-
Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal.
Sources
- 1. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Iridium/Bipyridine-Catalyzed ortho-Selective C-H Borylation of Phenol and Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.msu.edu [chemistry.msu.edu]
alternative reagents to 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline
An Application Scientist's Guide to Selecting the Optimal 3-Aminophenylboron Reagent for Cross-Coupling Reactions
In the landscape of modern synthetic and medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds.[1][2] A frequent requirement in drug discovery is the introduction of the 3-aminophenyl moiety, a key pharmacophore in numerous biologically active molecules. The go-to reagent for this transformation is often 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)aniline, the neopentyl glycol ester of 3-aminophenylboronic acid, or its more common cousin, the pinacol ester, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
However, the choice of boron reagent is not a one-size-fits-all decision. Factors such as stability, reactivity, functional group tolerance, and the specific demands of a synthetic route—such as the need for iterative, controlled couplings—necessitate a deeper understanding of the available alternatives. This guide provides a comparative analysis of the primary classes of 3-aminophenylboron reagents, offering experimental insights and data to empower researchers in making informed decisions for their synthetic challenges.
The Foundation: 3-Aminophenylboronic Acid
Before evaluating its more stable derivatives, it is crucial to understand the parent compound: 3-aminophenylboronic acid.
-
Properties and Challenges : Boronic acids are known to be susceptible to several decomposition pathways. Under ambient conditions, they can dehydrate to form cyclic anhydride trimers known as boroxines. More critically, they are prone to protodeboronation, a process where the C-B bond is cleaved, particularly under aqueous or acidic conditions, which can significantly reduce yields.[3] While often effective in high-yielding couplings, their variable stability can lead to reproducibility issues, especially in complex, multi-step syntheses.
The Alternatives: A Comparative Analysis
To circumvent the stability issues of free boronic acids, several protected forms have been developed. Each presents a unique balance of stability and reactivity. The most common alternatives to 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)aniline and its pinacol analogue include potassium trifluoroborate salts and N-methyliminodiacetic acid (MIDA) boronates.
Caption: Overview of 3-Aminophenylboron Reagent Classes.
Boronic Esters: Pinacol and Neopentyl Glycol
The protection of boronic acids as esters with diols like pinacol or neopentyl glycol is the most common strategy to enhance stability.[3]
-
Advantages : These esters are generally solid, free-flowing powders that are significantly more stable to air and moisture than the free boronic acid. They are compatible with silica gel chromatography, simplifying purification. Their moderate reactivity makes them suitable for a wide range of Suzuki-Miyaura coupling reactions.[2][4]
-
Mechanism & Causality : The diol protecting group increases the steric bulk around the boron center and alters its electronic properties, inhibiting the pathways for boroxine formation and protodeboronation.[3] In the catalytic cycle, the ester must be hydrolyzed or activated by the base (e.g., K₂CO₃, Cs₂CO₃) to form a boronate species, which can then participate in transmetalation with the palladium catalyst.[5][6]
-
Limitations : While more stable, they are not inert. Prolonged exposure to harsh acidic or basic conditions can lead to degradation. In some cases, particularly with sterically hindered coupling partners, their reactivity can be sluggish, requiring higher temperatures or more active catalysts.
Potassium Trifluoroborate Salts
Potassium organotrifluoroborates are highly stable, crystalline solids that serve as excellent surrogates for boronic acids.
-
Advantages : They exhibit exceptional stability to air, moisture, and long-term storage, often indefinitely.[7] This high stability makes them ideal for use in library synthesis and for preparing stock solutions. They are compatible with a wide range of functional groups that might be sensitive to the conditions required for boronic ester formation.[7][8]
-
Mechanism & Causality : The tetracoordinate boron center, complexed with three fluorine atoms, is sp³-hybridized and unreactive in its native state. Activation is required for transmetalation. This is typically achieved under basic conditions (e.g., K₂CO₃, Cs₂CO₃) in the presence of water, which hydrolyzes the B-F bonds to generate a reactive tricoordinate boronic acid or a boronate species in situ.[9] This controlled release of the reactive species can be advantageous in complex reactions.
-
Limitations : The requirement for aqueous basic conditions for activation might be incompatible with water-sensitive substrates. The reaction kinetics can sometimes be slower compared to boronic esters due to the initial activation step.
N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates represent a significant advancement in organoboron chemistry, offering a unique combination of extreme stability and controlled reactivity.
-
Advantages : MIDA boronates are exceptionally stable, crystalline solids. They are fully compatible with silica gel chromatography and a wide range of anhydrous reaction conditions, including those involving strong acids and oxidants.[10][11] Their most significant advantage is their utility in iterative cross-coupling (ICC) . A MIDA boronate on a molecule will not react under anhydrous Suzuki conditions, allowing a different reactive site (e.g., an aryl bromide) to be coupled. Subsequently, the MIDA group can be cleaved under mild aqueous basic conditions to reveal the boronic acid, ready for a second coupling reaction.[10][12]
-
Mechanism & Causality : The MIDA ligand forms a tridentate complex with the boron atom, creating a stable, tetracoordinate sp³-hybridized center.[13][14] This structure effectively sequesters the boron's empty p-orbital, rendering it unreactive towards transmetalation under anhydrous conditions. Deprotection with a mild aqueous base (e.g., NaOH, NaHCO₃) readily hydrolyzes the B-N and B-O bonds, releasing the free boronic acid.[11]
-
Limitations : The synthesis of MIDA boronates adds an extra step to the preparation of the reagent. The need for a specific deprotection step, while enabling iterative synthesis, makes them less straightforward for simple, one-off coupling reactions compared to boronic esters.
Performance Data: A Head-to-Head Comparison
| Reagent Type | Form | Stability (Air/Moisture) | Stability (Chromatography) | Reactivity Profile | Key Advantage | Primary Limitation |
| 3-Aminophenylboronic Acid | Solid | Low (forms boroxines) | No | High | Atom economical | Poor stability, reproducibility issues |
| Pinacol/Neopentyl Ester | Solid | Moderate to High | Yes | Moderate | Good balance of stability and reactivity | Can be sluggish with challenging substrates |
| Potassium Trifluoroborate | Crystalline Solid | Very High | Yes | Low (requires activation) | Exceptional benchtop stability | Requires aqueous base for activation |
| MIDA Boronate | Crystalline Solid | Exceptional | Yes | Inert (requires deprotection) | Enables iterative cross-coupling | Requires a separate deprotection step |
Experimental Protocols
The following protocols are representative examples for the Suzuki-Miyaura coupling of a generic aryl bromide with different 3-aminophenylboron reagents.
General Suzuki-Miyaura Catalytic Cycle
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.
Protocol 1: Coupling with 3-(Pinacol)aminophenylboronate
This protocol is adapted from standard Suzuki-Miyaura conditions.[4][6]
-
Reaction Setup : To a dry Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), 3-aminophenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask.
-
Atmosphere Control : Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).
-
Reaction : Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the aryl bromide.
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by silica gel column chromatography.
Protocol 2: Coupling with Potassium 3-Aminophenyltrifluoroborate
This protocol highlights the specific activation required for trifluoroborate salts.[7]
-
Reaction Setup : To a vial, add the aryl chloride or bromide (1.0 mmol, 1.0 equiv), potassium 3-aminophenyltrifluoroborate (1.5 mmol, 1.5 equiv), and cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv).
-
Catalyst/Ligand Addition : Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%) and a suitable phosphine ligand (e.g., SPhos or XPhos, 0.10 mmol, 10 mol%).[7]
-
Atmosphere Control : Seal the vial and purge with an inert gas.
-
Solvent Addition : Add a degassed solvent mixture of toluene/water (10:1, 5.5 mL).
-
Reaction : Heat the mixture to 85-110 °C with vigorous stirring for 12-24 hours.
-
Workup & Purification : Follow the same procedure as described in Protocol 1.
Protocol 3: Iterative Coupling Using 3-Aminophenyl MIDA Boronate
This two-stage protocol demonstrates the unique utility of MIDA boronates.[10][11]
Step A: First Suzuki-Miyaura Coupling
-
Reaction Setup : To a dry flask, add the bifunctional starting material containing both a halide and a MIDA boronate (1.0 mmol, 1.0 equiv), an aryl boronic acid/ester (1.1 mmol, 1.1 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition : Add a suitable palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos).
-
Atmosphere & Solvent : Purge with inert gas and add an anhydrous, degassed solvent such as THF or dioxane.
-
Reaction : Stir at room temperature or heat gently (e.g., 50 °C) until the first coupling is complete. The MIDA boronate remains intact.
-
Purification : Purify the intermediate product via silica gel chromatography.
Step B: MIDA Deprotection and Second Coupling
-
MIDA Deprotection : Dissolve the purified intermediate from Step A (1.0 mmol) in a mixture of THF and 1 M aqueous sodium hydroxide (NaOH) (2:1). Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS). Neutralize with 1 N HCl and extract the resulting boronic acid.
-
Second Coupling : Use the crude boronic acid directly in a subsequent Suzuki-Miyaura reaction following a standard protocol (e.g., Protocol 1) with a second, different aryl halide.
Choosing the Right Reagent: A Decision Guide
The selection of the optimal reagent depends on the specific synthetic context. The following flowchart provides a logical framework for this decision-making process.
Caption: Decision Flowchart for Selecting a 3-Aminophenylboron Reagent.
Conclusion
While 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)aniline and its pinacol analog are reliable and widely used reagents, a nuanced understanding of the available alternatives is essential for the modern synthetic chemist. For routine applications demanding a balance of stability and reactivity, boronic esters remain the workhorses. When exceptional benchtop stability is paramount, potassium trifluoroborates offer a robust solution, provided aqueous activation is compatible with the substrate. For advanced synthetic strategies that require the controlled, sequential construction of complex molecules, MIDA boronates provide an unparalleled level of control. By understanding the distinct properties and mechanistic nuances of each class of reagent, researchers can optimize their synthetic routes, improve reproducibility, and unlock new possibilities in drug discovery and materials science.
References
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. (2017). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. ACS Publications. (2023). [Link]
-
Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. PMC. (2012). [Link]
-
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. PubChem. [Link]
-
3-Aminophenylboronic acid monohydrate. ResearchGate. [Link]
-
Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. University of California, Santa Cruz. [Link]
-
1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. (2010). [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]
-
Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. ResearchGate. [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO. [Link]
-
Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. [Link]
-
Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. PMC. [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
Buy 3-Aminophenylboronic acid, pinacol ester. Boron Molecular. [Link]
- Aniline derivatives, their preparation and their therapeutic application.
-
Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. PMC. [Link]
-
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. PubChem. [Link]
-
The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. (2022). [Link]
-
Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. NIH Public Access. [Link]
-
Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship. [Link]
-
Synthesis of aniline derivatives through benzannulation. ResearchGate. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 8. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MIDA Boronates [sigmaaldrich.com]
- 12. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Mechanistic Profiling of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline: A Comparative Guide to Boronic Esters in Cross-Coupling
Executive Summary
In modern drug discovery and complex organic synthesis, the Suzuki-Miyaura cross-coupling reaction remains a foundational tool for carbon-carbon bond formation. However, the choice of the organoboron reagent dictates the efficiency, stability, and mechanistic pathway of the reaction. 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline , a neopentyl glycol (NPG) boronic ester derivative of 3-aminophenylboronic acid, has emerged as a structurally optimized alternative to traditional free boronic acids and pinacol (Pin) esters.
This guide provides an in-depth mechanistic comparison of this NPG ester against alternative boron species, focusing on transmetalation kinetics, pre-transmetalation complex formation, and hydrolytic stability. By analyzing the causality behind these physicochemical properties, researchers can make data-driven decisions for challenging cross-coupling workflows.
The Mechanistic Bottleneck: Transmetalation Dynamics
The rate-determining step in many Suzuki-Miyaura couplings is transmetalation—the transfer of the aryl group from boron to the palladium center. Mechanistic studies have definitively shown that this process proceeds via an "oxo-palladium" pathway when utilizing weak bases, requiring the formation of a discrete Pd–O–B pre-transmetalation complex 1.
The structural nature of the diol protecting group on the boron atom drastically influences the activation energy required to form this intermediate. While pinacol esters are highly stable, their steric bulk impedes the approach of the Pd-hydroxo species. Conversely, the 5,5-dimethyl-1,3,2-dioxaborinane (NPG) ring of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline projects its steric bulk away from the reactive boron center, facilitating rapid coordination 2.
Catalytic cycle focusing on the oxo-palladium pathway and Pd-O-B intermediate formation.
Comparative Performance Analysis
To objectively evaluate 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline, we must benchmark it against its direct structural analogs: the free 3-aminophenylboronic acid, the pinacol ester (BPin), and the MIDA boronate.
Quantitative Data Summary
| Reagent Type | Relative Transmetalation Rate | Pre-Transmetalation Complex Formation | Hydrolytic Stability | Primary Use Case |
| Free Boronic Acid | Fast ( | Rapid | Low (Prone to protodeboronation) | Standard aqueous biphasic couplings |
| Pinacol Ester (BPin) | Very Slow ( | Sigmoidal / Highly Hindered | Very High | Late-stage functionalization, storage |
| NPG Ester (BNPG) | Very Fast ( | Instantaneous at -55 °C | High | Anhydrous couplings, sterically hindered partners |
| MIDA Boronate | None (Requires prior hydrolysis) | N/A (Deprotection required) | Extremely High | Iterative cross-coupling |
Note: Kinetic data derived from low-temperature NMR studies comparing ester derivatives with dimeric palladium hydroxide complexes 1.
Logical relationship mapping the structural evolution from free acids to NPG esters.
Expert Insights: The Causality of Sterics and Electronics
Why does the NPG ester outperform the pinacol ester in transmetalation kinetics? The causality lies in the geometry of the pre-transmetalation complex.
-
Steric Relief at the Boron Center: The pinacol ester features four methyl groups adjacent to the oxygen atoms. When a palladium-hydroxo complex attempts to coordinate to the empty p-orbital of the boron atom to form the tetrahedral ate-complex, these methyl groups create severe steric repulsion. In contrast, the neopentyl glycol ester forms a six-membered ring. The gem-dimethyl group is located at the 5-position of the 1,3,2-dioxaborinane ring, pointing entirely away from the boron atom. This leaves the boron p-orbital highly accessible 3.
-
Anhydrous Activation: Free boronic acids are notorious for forming boroxines (trimers) and undergoing protodeboronation, especially when bearing electron-donating groups like an aniline moiety. The NPG ester protects the boron center from ambient moisture but remains reactive enough to be activated by anhydrous bases like potassium trimethylsilanolate (TMSOK), enabling homogeneous, water-free coupling conditions 4.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal standards and specific temperature controls to directly observe the mechanistic phenomena discussed.
Protocol A: Low-Temperature NMR Kinetic Profiling of Transmetalation
This protocol isolates the transmetalation step to verify the superior rate of the NPG ester compared to the pinacol ester.
Objective: Observe the formation and decay of the Pd–O–B intermediate.
Validation Check: The use of 2-fluoromesitylene as an internal standard ensures quantitative integration of the
Step-by-Step Methodology:
-
Preparation of Pd Dimer: In a nitrogen-filled glovebox, dissolve the dimeric palladium hydroxide complex,
(0.02 mmol), in 0.5 mL of THF- . -
Standard Addition: Add 2-fluoromesitylene (0.02 mmol) to the solution as an internal standard for NMR calibration.
-
Cooling: Transfer the solution to an NMR tube equipped with a septum and cool to -78 °C in a dry ice/acetone bath.
-
Reagent Injection: Inject a pre-cooled (-78 °C) solution of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (0.40 mmol, 20 equiv) in 0.2 mL THF-
into the NMR tube. -
Data Acquisition: Transfer the tube to an NMR spectrometer pre-cooled to -55 °C. Monitor the reaction via
P NMR. -
Observation: You will observe the instantaneous disappearance of the Pd-dimer peak and the appearance of a new peak corresponding to the Pd–O–B pre-transmetalation complex.
-
Kinetic Tracking: Warm the probe to -30 °C and record spectra every 60 seconds. Plot the decay of the intermediate against the formation of the biaryl product to extract the first-order rate constant (
).
Protocol B: Anhydrous Suzuki-Miyaura Coupling using TMSOK
This protocol leverages the specific reactivity of the NPG ester in the absence of water, preventing the protodeboronation of the sensitive aniline derivative.
Objective: Achieve high-yield cross-coupling without aqueous base hydrolysis. Validation Check: A parallel control reaction using the pinacol ester under identical conditions will yield <10% product, validating the necessity of the NPG ester's lower steric profile.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, charge a 20 mL vial with 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (1.1 equiv), the corresponding aryl halide electrophile (1.0 equiv), and Potassium Trimethylsilanolate (TMSOK) (1.5 equiv).
-
Catalyst Addition: Add
(2 mol%) and a biaryl phosphine ligand such as XPhos (4 mol%). -
Solvent: Add anhydrous toluene (0.2 M relative to the electrophile) and seal the vial with a PTFE-lined cap.
-
Heating: Remove the vial from the glovebox and stir at 80 °C for 4 hours.
-
Workup: Cool to room temperature, filter through a short pad of silica gel, eluting with ethyl acetate, and concentrate under reduced pressure.
-
Analysis: Determine the yield via quantitative GC-MS or
H NMR using an internal standard.
References
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters.
- Selection of boron reagents for Suzuki–Miyaura coupling.Chemical Society Reviews (RSC Publishing).
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate.
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Analysis of Suzuki-Miyaura Coupling: 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline vs. Alternative Boron Reagents
Executive Summary
The Suzuki-Miyaura cross-coupling of aniline derivatives is a cornerstone reaction in pharmaceutical development. However, researchers frequently encounter a chemical paradox: aniline boronic acids are highly susceptible to protodeboronation and oxidation, while highly stable protected variants, such as pinacol (Bpin) esters, suffer from sluggish transmetalation kinetics.
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline , a neopentyl glycol (NPG) boronic ester, emerges as the optimal "Goldilocks" reagent. By objectively comparing its kinetic profile against boronic acids, Bpin esters, and MIDA boronates, this guide demonstrates how NPG esters provide the bench stability of heavily protected boronates while achieving transmetalation rates that are orders of magnitude faster under anhydrous conditions.
Mechanistic Causality: Overcoming the Transmetalation Bottleneck
To understand why the NPG ester outperforms its alternatives, we must analyze the causality within the catalytic cycle—specifically the transmetalation step.
Historically, it was assumed that all boronic esters required in situ hydrolysis to the corresponding boronic acid prior to transmetalation. However, rigorous structural and kinetic investigations have proven that boronic esters can transmetalate directly via an 8-B-4 pre-transmetalation complex .
The rate of this direct transmetalation is governed by two competing factors:
-
Steric Encumbrance: The ability of the Pd(II)-alkoxo or Pd(II)-hydroxo species to attack the empty p-orbital of the boron atom.
-
Lewis Basicity: The electron density donated by the ester oxygens, which influences the nucleophilicity of the ipso-carbon.
The Bpin Problem: The flat, five-membered ring of a pinacol ester forces its four methyl groups to project outward, creating a severe steric shield around the boron atom. This prevents the rapid formation of the 8-B-4 complex, resulting in sigmoidal, sluggish kinetic profiles unless water is added to force hydrolysis. The NPG Advantage: The six-membered dioxaborinane ring of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline adopts a chair conformation. The bulky gem-dimethyl groups point away from the reactive boron face. This structural nuance drastically lowers the activation barrier for Pd coordination, allowing rapid transmetalation without the need for aqueous hydrolysis .
Fig 1. Catalytic transmetalation pathway highlighting the rapid 8-B-4 complex formation with NPG esters.
Comparative Kinetic Performance
The table below synthesizes quantitative kinetic and stability data comparing the 3-aminophenylboronic derivatives. Rate constants (
| Boron Reagent Type | Specific Compound | Bench Stability | Protodeboronation Risk | Direct Transmetalation Rate ( | Anhydrous Coupling? |
| Boronic Acid | 3-Aminophenylboronic acid | Low (Forms boroxines) | High | ~ | No (Generates |
| Pinacol Ester (Bpin) | 3-(Bpin)aniline | High | Low | Sigmoidal / Very Slow | Poor |
| NPG Ester (Bnpg) | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline | High | Low | > | Excellent (< 5 mins) |
| MIDA Boronate | 3-(MIDA)aniline | Very High | Very Low | Zero (Requires hydrolysis) | No |
Data Interpretation: While MIDA and Bpin esters offer excellent stability, they fail under rapid, anhydrous conditions. The NPG ester provides the only viable pathway for high-throughput, anhydrous coupling of sensitive aniline derivatives, effectively eliminating side reactions caused by prolonged heating in aqueous media.
Self-Validating Experimental Protocol for Kinetic Analysis
To objectively verify the kinetic superiority of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline, researchers can utilize the following self-validating
Step-by-Step Methodology
-
Reagent Preparation (In Glovebox): Dissolve 0.05 mmol of the fluorinated Pd(II) dimer complex (e.g.,
) in 0.5 mL of anhydrous THF- . Add 1.0 equivalent (relative to Pd) of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline. -
Baseline Validation: Transfer the mixture to a septum-sealed NMR tube. Acquire a baseline
NMR spectrum at -78 °C. Validation Check: A single sharp peak corresponding to the starting Pd complex confirms no premature reaction has occurred. -
Base Injection & Activation: Inject a pre-cooled (-78 °C) solution of TMSOK (1.1 equiv) in THF-
into the NMR tube. Mix thoroughly. -
Thermal Gradient & Acquisition: Insert the tube into an NMR spectrometer pre-equilibrated to the target reaction temperature (e.g., -30 °C). Begin acquiring
NMR spectra at 30-second intervals. -
Data Extraction: Monitor the decay of the Pd(II)-siloxide intermediate peak and the concurrent growth of the cross-coupled biaryl product peak.
-
Kinetic Modeling: Plot the natural log of the intermediate concentration versus time. Fit the data to a first-order decay model to extract
. Validation Check: A linear confirms clean, first-order transmetalation kinetics without autocatalytic or sigmoidal interference.
Fig 2. Self-validating NMR kinetic workflow for monitoring boronic ester transmetalation rates.
Conclusion
For drug development professionals scaling up complex biaryl syntheses, the choice of boron reagent dictates both yield and process time. 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline decisively bridges the gap between the instability of boronic acids and the kinetic sluggishness of pinacol esters. By leveraging the reduced steric profile of the neopentyl glycol ring, this reagent enables rapid, anhydrous transmetalation, safeguarding sensitive functional groups and streamlining high-throughput synthesis workflows.
References
-
Thomas, A. A.; Zahrt, A. F.; Delaney, C. P.; Denmark, S. E. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." Journal of the American Chemical Society, 2018. URL:[Link]
-
Delaney, C. P.; Heyboer, E. M.; Denmark, S. E. "Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate." Organic Syntheses, 2020. URL:[Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014. URL:[Link]
Advanced Purity Assessment of Synthesized Compounds: A Comparative Guide to Derivatization using 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline
Introduction & The Analytical Challenge
In the drug development pipeline, assessing the purity of synthesized aliphatic compounds, lipids, or non-chromophoric electrophiles presents a significant analytical hurdle. Direct Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of these compounds often fails due to poor ionization efficiency and the absence of a UV chromophore. While pre-column derivatization is a standard workaround, traditional reagents often introduce chromatographic artifacts, lack distinct mass spectrometric signatures, or suffer from poor solubility in organic reaction mixtures.
To overcome these limitations, 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (hereafter referred to as DMDba-aniline) has emerged as a premier bifunctional derivatization reagent. This guide objectively compares DMDba-aniline against traditional alternatives and provides a self-validating experimental protocol for assessing the purity of synthesized electrophiles.
Mechanistic Causality: Why DMDba-Aniline?
As a Senior Application Scientist, selecting a derivatization reagent requires understanding the physical chemistry of the analytical system. DMDba-aniline solves detection challenges through two synergistic structural moieties:
-
The Aniline Nucleophile (Reaction & Ionization): The primary amine reacts rapidly with electrophilic impurities or synthesized targets (e.g., carboxylic acids via EDC coupling, or aldehydes via reductive amination). This installs a strong UV-absorbing chromophore (
nm) and a highly ionizable basic site that dramatically enhances sensitivity in positive-ion ESI-MS 1. -
The Neopentyl Glycol Boronic Ester (Stability & Isotope Tagging): Free boronic acids are notoriously prone to forming complex boroxine anhydrides and causing severe peak tailing on silica-based reverse-phase columns due to empty p-orbital interactions with free silanols 2. The 5,5-dimethyl-1,3,2-dioxaborinane ring in DMDba-aniline is chromatographically highly stable 3. Crucially, it acts as an isotopic mass tag. Boron naturally occurs as
B and B in a ~1:4 ratio. This unique isotopic signature allows automated MS software to instantly differentiate derivatized analytes from background matrix noise, ensuring absolute confidence in peak assignment 45.
Workflow of DMDba-aniline derivatization for enhanced UV and MS detection.
Objective Comparison with Alternative Reagents
When assessing the purity of synthesized targets, the choice of derivatizing agent dictates the reliability of the assay. The table below summarizes the quantitative and qualitative performance of DMDba-aniline against industry-standard alternatives.
| Feature | DMDba-Aniline | 3-Aminophenylboronic Acid (APBA) | 2,4-Dinitrophenylhydrazine (DNPH) | Standard Aniline |
| Primary Target | Electrophiles (Acids, Aldehydes) | Electrophiles, Diols | Aldehydes, Ketones | Electrophiles |
| Chromatographic Stability | High (Stable ester prevents tailing) | Low (Forms boroxines, severe tailing) | High | High |
| MS Isotopic Tagging | Yes (1:4 | Yes (1:4 | No | No |
| ESI-MS Ionization | Excellent (Basic amine, positive mode) | Moderate (Prone to in-source dehydration) | Poor (Negative mode only) | Good |
| Solubility in Organics | Excellent (Lipophilic NPG group) | Poor (Highly polar) | Moderate | Excellent |
Experimental Protocol: Self-Validating Purity Assay
The following protocol outlines the derivatization of a synthesized aliphatic carboxylic acid using DMDba-aniline. This system is self-validating : if the reaction is successful, the resulting MS spectra will explicitly show the 1:4 isotopic mass split, confirming that the observed peak is the derivatized analyte and not a matrix contaminant.
Reagents & Materials
-
Analyte: Synthesized carboxylic acid compound (1 mg/mL in anhydrous Acetonitrile).
-
Derivatization Reagent: 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (10 mM in Acetonitrile).
-
Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Step-by-Step Methodology
-
Sample Preparation: Transfer 100 µL of the synthesized compound solution into a 1.5 mL low-bind microcentrifuge tube. Causality: Anhydrous acetonitrile is used to prevent premature hydrolysis of the neopentyl glycol protecting group on the boronic ester.
-
Reagent Addition: Add 50 µL of the DMDba-aniline reagent, followed by 50 µL of a freshly prepared EDC/HOBt solution (20 mM each in Acetonitrile). Causality: EDC/HOBt facilitates the formation of an active ester intermediate, driving the amidation reaction forward without requiring harsh thermal conditions.
-
Incubation: Vortex the mixture for 10 seconds and incubate at 40°C for 60 minutes in a thermoshaker.
-
Quenching & Filtration: Quench the reaction by adding 800 µL of LC-MS grade water containing 0.1% Formic Acid. Filter the mixture through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
LC-MS Analysis: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Monitor UV at 254 nm and ESI+ MS from m/z 100-1000.
-
Data Processing: Filter the MS chromatogram specifically for features exhibiting a mass difference of 1.00 Da with an intensity ratio of approximately 1:4 (representing
B and B). Quantify the purity based on the integrated UV peak area of the tagged analyte versus tagged impurities.
Step-by-step protocol for pre-column derivatization and LC-MS purity assessment.
References
-
Enhancing Hydroxyl Metabolite Analysis through In Situ Derivatization-Enabled Desorption Electrospray Ionization-Mass Spectrometry. Analytical Chemistry - ACS Publications. 4
-
Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC - National Institutes of Health. 5
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. 2
-
Reagent-Controlled Asymmetric Homologation of Boronic Esters by Enantioenriched Main-Group Chiral Carbenoids. Organic Letters - ACS Publications. 3
-
Application of aminophenylboronate derivatives to the LC/MS analysis of diol compounds. J-Stage.1
Sources
Safety Operating Guide
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline proper disposal procedures
In modern drug development and medicinal chemistry, 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (CAS: 220080-93-3) is a highly valued intermediate, frequently utilized in Suzuki-Miyaura cross-coupling reactions. However, as an application scientist who regularly audits laboratory safety, I frequently observe standard organic disposal protocols being dangerously misapplied to this compound.
Its dual-functional nature—combining a reactive neopentyl glycol boronic ester with a toxic aniline moiety—demands a highly specific approach to handling and disposal. This guide provides a self-validating, step-by-step operational protocol to ensure both operator safety and strict environmental compliance.
Mechanistic Hazard Assessment: The Causality Behind the Protocol
To handle chemicals safely, researchers must understand why a protocol exists. The hazards of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline are driven by its specific molecular architecture:
-
Aniline Toxicity & Methemoglobinemia: Aniline derivatives are readily absorbed through the skin and respiratory tract. Once systemic, they can oxidize the Fe²⁺ in hemoglobin to Fe³⁺, leading to methemoglobinemia—a condition where the blood loses its oxygen-carrying capacity.
-
Boronic Ester Reactivity: While more stable than free boronic acids, the 1,3,2-dioxaborinane ring can hydrolyze under ambient moisture or extreme pH conditions. This hydrolysis releases neopentyl glycol and arylboronic acids, which are severe 1[1].
-
Environmental Persistence: Boron compounds and anilines are highly toxic to aquatic life and cannot be processed by standard municipal wastewater treatment. They must be routed to a 2[2].
Quantitative Data & Logistical Implications
Summarizing the physicochemical properties is critical for determining compatible packaging and emergency response strategies.
| Property | Value | Safety & Disposal Implication |
| CAS Number | 220080-93-3 | Essential identifier for manifesting hazardous waste streams[2]. |
| Chemical Formula | C₁₁H₁₆BNO₂ | Contains Nitrogen and Boron; dictates the need for specialized incineration[1]. |
| Hazard Classes | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Requires handling in a well-ventilated area with N95/HEPA respiratory protection[3]. |
| Incompatibilities | Strong oxidizing agents | Must be strictly segregated from oxidizers in waste storage to prevent exothermic reactions[3]. |
Self-Validating Disposal Methodology
A robust safety protocol must be self-validating—meaning each step contains a built-in verification mechanism to prevent human error before proceeding to the next phase.
Phase 1: Source Segregation & Collection
-
Action: Collect all solid waste, contaminated gloves, and weighing papers exposed to the compound into a dedicated, halogen-free toxic organic waste container.
-
Causality: Mixing aniline derivatives with strong oxidizers or acidic waste can trigger exothermic degradation or release toxic aniline vapors[3].
-
Validation Mechanism (Chemical Check): Inspect the waste log attached to the container. Verify that no nitric acid, peroxides, or halogenated solvents have been introduced before adding the compound.
Phase 2: Primary Packaging
-
Action: Seal the waste in a high-density polyethylene (HDPE) container. Ensure the container is completely dry.
-
Causality: Boronic esters can undergo slow hydrolysis in the presence of ambient moisture, releasing neopentyl glycol and arylboronic acids, which can cause pressure buildup over time[1].
-
Validation Mechanism (Seal Integrity Test): Secure the lid and gently invert the container 180 degrees to ensure no particulate matter or residual solvent escapes.
Phase 3: Regulatory Labeling
-
Action: Affix a GHS-compliant label indicating "Toxic Organic Solid", "Contains Aniline/Boron Derivatives", and the specific hazard codes (H315, H319, H335)[3].
-
Causality: Downstream waste handlers must know the exact chemical composition to route the container to the correct destruction facility[2].
-
Validation Mechanism (Manifest Reconciliation): Cross-reference the physical label with the digital hazardous waste manifest to ensure the CAS number (220080-93-3) and mass exactly match.
Phase 4: Final Destruction (Controlled Incineration)
-
Action: Transfer the manifested waste to a licensed chemical destruction plant for 1[1].
-
Causality: Standard incineration of this compound generates toxic nitrogen oxides (NOₓ) and boron oxide particulates. Flue gas scrubbing is chemically necessary to neutralize these byproducts before atmospheric release[1].
-
Validation Mechanism (Certificate of Destruction): The protocol is only complete when the lab safety officer receives and archives the Certificate of Destruction (CoD) from the disposal facility, verifying that high-temperature incineration and scrubbing were successfully executed.
Emergency Spill Response Workflow
In the event of a spill, immediate containment is required to prevent aerosolization of the toxic powder. Follow the decision matrix below.
Workflow for the containment and disposal of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline spills.
References
-
Fisher Scientific. "SAFETY DATA SHEET - Phenylboronic acid neopentyl glycol ester". Fisher Scientific. Available at:[Link]
Sources
Personal protective equipment for handling 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of chemical mechanism. When handling bifunctional building blocks like 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (CAS: 220080-93-3) , we must design our safety protocols around the specific physical and toxicological properties of its constituent moieties.
This guide provides a self-validating, step-by-step operational framework for drug development professionals and researchers to handle this compound with uncompromising safety and scientific integrity.
Mechanistic Hazard Analysis: The Causality of Risk
To effectively protect yourself, you must understand why the compound is dangerous. 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline presents a dual-hazard profile:
-
The Aniline Moiety (Systemic Toxicity): Aniline derivatives are highly lipophilic, allowing them to rapidly permeate the skin, respiratory tract, and gastrointestinal lining. Once in the bloodstream, aniline metabolites oxidize the ferrous (Fe²⁺) iron in hemoglobin to ferric (Fe³⁺) iron. This creates methemoglobin, which cannot bind oxygen. The resulting condition, methemoglobinemia, causes systemic hypoxia, cyanosis (bluish discoloration of the skin), dizziness, and in severe cases, cardiovascular collapse[1].
-
The Boronic Ester Moiety (Physical Irritation): While 5,5-dimethyl-1,3,2-dioxaborinane (neopentyl glycol) esters are sterically hindered and more stable against ambient moisture than free boronic acids, they are typically fine crystalline powders. If aerosolized, this dust acts as a severe mechanical and chemical irritant to the mucous membranes, eyes, and upper respiratory tract (Hazard Statements H315, H319, H335)[2].
Defensive Architecture: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is fundamentally inadequate for this compound. For instance, standard thin nitrile gloves offer virtually no permeation resistance against lipophilic aromatic amines[3]. We must upgrade our barrier defenses using the validated matrix below.
Quantitative PPE Selection Matrix
| Protection Zone | Recommended Equipment | Quantitative Standard / Specification | Scientific Causality & Justification |
| Hand Protection | Butyl rubber or laminated PE/EVAL gloves (e.g., Silver Shield). | Breakthrough time > 480 minutes for aromatic amines. | Standard nitrile degrades and permeates rapidly upon exposure to anilines. Butyl rubber provides a robust, impermeable chemical barrier[4]. |
| Respiratory | Certified Chemical Fume Hood. | Face velocity: 80–120 feet per minute (fpm). | Prevents inhalation of aerosolized boronic ester dust and sublimated aniline vapors, cutting off the primary vector for systemic toxicity[5]. |
| Eye/Face | Indirect-vented chemical splash goggles. | ANSI Z87.1 (or equivalent) certified. | Prevents mucosal absorption of airborne particulates and protects against accidental liquid splashes during solvation[1]. |
| Body | Flame-resistant (FR) lab coat with knit cuffs. | Fully buttoned to the collar. | Knit cuffs prevent wrist exposure between the glove and sleeve—a common failure point for dermal absorption of toxic powders[3]. |
Operational Workflow: Step-by-Step Execution
Trustworthiness in chemical handling relies on a self-validating system: every step must confirm the success of the previous one before you proceed.
Phase 1: Environmental Validation & Preparation
-
Validate Airflow: Check the chemical fume hood's digital monitor to ensure the face velocity is actively reading between 80–120 fpm. Validation: Hold a delicate task wipe (Kimwipe) near the sash opening; it should pull gently inward.
-
Clear Incompatibilities: Remove all strong oxidizers, strong acids, and alkalis from the hood. Aniline derivatives can react violently with these classes[1].
-
Stage the Spill Kit: Pre-position a chemical spill kit containing inert absorbent (sand or vermiculite) and a dedicated hazardous waste bag inside the hood[4].
Phase 2: Reagent Transfer and Weighing
-
Don Advanced PPE: Put on your FR lab coat, splash goggles, and butyl rubber gloves. Validation: Perform a quick inflation test on the gloves to check for micro-punctures before wearing.
-
Static Mitigation: Use a static-dissipative or grounded metal spatula. Boronic ester powders can carry static charges, causing them to aerosolize or cling to the sides of the vessel, increasing inhalation risk.
-
Contained Weighing: Weigh the compound directly inside the fume hood using a draft-shielded analytical balance. Never transport unsealed containers across the laboratory space.
Phase 3: Solvation and Reaction Setup
-
Solvation: Dissolve the compound in your chosen organic solvent (e.g., anhydrous dichloromethane or THF) immediately after weighing to eliminate the dust hazard.
-
Inert Atmosphere: If utilizing the compound in a Suzuki-Miyaura cross-coupling reaction, purge the reaction vessel with argon or nitrogen. While the neopentyl ester is relatively stable, an inert atmosphere prevents premature oxidation of the aniline amine group, ensuring high catalytic yields.
Emergency Response & Lifecycle Management
Aniline compounds are highly toxic to aquatic life and must be strictly segregated from standard waste streams[4].
-
Decontamination: Wipe down all spatulas, balances, and hood surfaces with a solvent appropriate for the compound (e.g., acetone), followed by a secondary wipe with mild soapy water. Place all used wipes into the solid hazardous waste bin.
-
Waste Segregation: Collect all liquid waste into a dedicated, clearly labeled "Toxic Organics / Aromatic Amines" carboy. Do not mix with acidic waste streams.
-
Emergency Exposure Protocol:
-
Skin Contact: Immediately remove contaminated clothing. Flush the area with copious amounts of soap and water for a minimum of 15 minutes.
-
Inhalation/Systemic: If the victim exhibits cyanosis (blue lips, nail beds, or skin), seek immediate emergency medical attention. The specific clinical antidote for severe aniline-induced methemoglobinemia is intravenous methylene blue[1].
-
Visualizing the Safety Architecture
The following diagram illustrates the logical flow from hazard identification to safe execution and disposal.
Workflow for hazard identification, PPE selection, and safe handling of the target compound.
References
-
Aniline - Hazardous Substance Fact Sheet , nj.gov,[Link]
-
Aniline - Lanxess , lanxess.com,[Link]
-
Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR , cdc.gov,[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
